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Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 1-(3-Cyclohexylpropanoyl)piperazine Derivatives: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale The piperazine ring is a profoundly privileged scaffold in modern medicinal chemistry, frequently utilized to improve aqueous solubility, tune pKa, and modulate target affinity acro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The piperazine ring is a profoundly privileged scaffold in modern medicinal chemistry, frequently utilized to improve aqueous solubility, tune pKa, and modulate target affinity across various therapeutic areas, including oncology, anti-infectives, and central nervous system (CNS) disorders[1],[2]. However, the conjugation of the piperazine core with a 3-cyclohexylpropanoyl moiety creates a unique physicochemical dichotomy.

The basic secondary or tertiary amine of the piperazine ring (pKa ~8.0–9.0) ensures that the molecule is predominantly ionized at physiological pH, driving a high volume of distribution ( Vd​ ) via tissue partitioning. Conversely, the 3-cyclohexylpropanoyl group introduces significant aliphatic lipophilicity. While this enhances passive membrane permeability—a critical factor for oral bioavailability and blood-brain barrier (BBB) penetration—it simultaneously increases the molecule's susceptibility to hepatic CYP450 metabolism and non-specific plasma protein binding[3].

As a Senior Application Scientist, my objective in this guide is to move beyond standard assay checklists. Here, we architect a self-validating pharmacokinetic (PK) profiling system specifically tailored to the liabilities and strengths of 1-(3-Cyclohexylpropanoyl)piperazine derivatives, ensuring that every data point generated is mechanistically sound and translationally relevant[4].

In Vitro ADME Profiling: Methodologies & Causality

Before advancing a piperazine derivative into resource-intensive animal models, its absorption, distribution, metabolism, and excretion (ADME) profile must be rigorously quantified in vitro. When designing targeted covalent drugs or irreversible inhibitors, the piperazine core often serves as a critical structural linker, necessitating precise profiling to ensure adequate tissue exposure[5].

Protocol 1: Self-Validating Microsomal Stability Assay

Scientific Rationale: Highly lipophilic aliphatic rings (like the cyclohexyl group) are prime targets for CYP3A4 and CYP2D6-mediated hydroxylation. We utilize human liver microsomes (HLM) to determine the intrinsic clearance ( CLint​ ). Self-Validation Mechanism: The assay runs concurrently with a high-clearance control (Verapamil) and a low-clearance control (Warfarin). A minus-NADPH control is mandatory to prove that substrate depletion is strictly enzymatic and not an artifact of chemical instability or non-specific binding to the polystyrene plate.

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Matrix Assembly: Dilute HLM in the buffer to a final protein concentration of 0.5 mg/mL. Crucial Step: Use ultra-low binding plates to prevent the lipophilic cyclohexyl tail from adhering to the plastic.

  • Pre-Incubation: Spike the 1-(3-Cyclohexylpropanoyl)piperazine derivative to a final concentration of 1 µM. Incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system (1 mM final concentration) to initiate Phase I metabolism.

  • Quenching & Extraction: At precisely timed intervals (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 4000 × g for 15 minutes at 4°C to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: Caco-2 Bidirectional Permeability

Scientific Rationale: To predict oral absorption and assess whether the basic piperazine nitrogen subjects the compound to P-glycoprotein (P-gp) mediated efflux. Self-Validation Mechanism: Trans-epithelial electrical resistance (TEER) must exceed 300 Ω·cm² to confirm monolayer integrity. Lucifer Yellow is used as a paracellular leak marker (must be <1% permeable).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and tight junction formation.

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4).

  • Apical to Basolateral (A-B): Add the compound to the apical chamber. Sample the basolateral chamber at 30, 60, and 90 minutes.

  • Basolateral to Apical (B-A): Add the compound to the basolateral chamber. Sample the apical chamber at identical time points.

  • Quantification: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ).

Quantitative Data Presentation

The following tables synthesize the expected benchmark data for an optimized 1-(3-Cyclohexylpropanoyl)piperazine lead candidate, allowing for rapid go/no-go decision-making.

Table 1: Target In Vitro ADME Profile
ParameterAssay SystemTarget Value / RangeMechanistic Implication
Thermodynamic Solubility Shake-flask (pH 7.4)> 50 µg/mLEnsures adequate dissolution in the GI tract for oral absorption.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes< 20 µL/min/mgIndicates a low hepatic extraction ratio, promoting a longer half-life.
Permeability ( Papp​ ) Caco-2 Monolayer (A-B)> 10 × 10⁻⁶ cm/sSuggests high intestinal permeability driven by the lipophilic tail.
Efflux Ratio Caco-2 (B-A / A-B)< 2.0Confirms the compound is not heavily restricted by P-gp efflux pumps.
Plasma Protein Binding Equilibrium Dialysis80% - 95%Balances the free-drug fraction (efficacy) with systemic retention.
Table 2: Representative In Vivo PK Parameters (Rodent Model)
PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL)N/A850 ± 120
Tmax​ (h)N/A1.5 ± 0.5
AUC0−∞​ (ng·h/mL)1200 ± 1506000 ± 800
Clearance ( CL ) (mL/min/kg)13.8N/A
Volume of Distribution ( Vdss​ ) (L/kg)2.4N/A
Half-life ( t1/2​ ) (h)2.12.8
Bioavailability ( F ) (%)N/A50%

In Vivo Pharmacokinetic Profiling

Once in vitro stability is confirmed, in vivo pharmacokinetic studies, typically initiated in rodent models, are essential to determine true oral bioavailability and systemic clearance—parameters that dictate the clinical viability of piperazine-based candidates[4].

Protocol 3: Rodent PK Study & LC-MS/MS Bioanalysis

Scientific Rationale: Sprague-Dawley rats provide a robust mammalian model for scaling clearance to humans. Intravenous (IV) dosing establishes absolute clearance and volume of distribution, while oral (PO) dosing evaluates first-pass metabolism and absorption. Self-Validation Mechanism: The LC-MS/MS bioanalytical batch must include calibration standards and Quality Control (QC) samples at three levels (Low, Mid, High). The run is strictly rejected unless 67% of QCs fall within ±15% of their nominal concentrations.

Step-by-Step Methodology:

  • Formulation: Due to the compound's lipophilicity, formulate the IV dose in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete dissolution without precipitation in the bloodstream.

  • Dosing & Sampling: Administer IV (1 mg/kg) via the tail vein and PO (10 mg/kg) via oral gavage. Collect blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Preparation: Centrifuge blood at 3000 × g for 10 min to isolate plasma. Perform protein precipitation by adding 3 volumes of acetonitrile (containing internal standard) to 1 volume of plasma.

  • Chromatography: Utilize a C18 reverse-phase column. The basic piperazine nitrogen requires a mobile phase modified with 0.1% Formic Acid to ensure sharp peak shapes and optimal ionization in the mass spectrometer.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) via software such as Phoenix WinNonlin.

Visualizing the Pharmacokinetic Architecture

To map the logical flow of our profiling strategy and the anticipated metabolic fate of the molecule, the following diagrams have been generated.

PK_Workflow Start 1-(3-Cyclohexylpropanoyl) piperazine Scaffold InVitro In Vitro ADME (Microsomes, Caco-2, PPB) Start->InVitro Bioanalysis LC-MS/MS Method Development Start->Bioanalysis InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo High Stability, Good Permeability Bioanalysis->InVivo Data NCA & Compartmental Modeling InVivo->Data LeadOpt Lead Optimization & SAR Data->LeadOpt

Caption: Workflow for the pharmacokinetic profiling of piperazine derivatives.

Metabolic_Pathway Parent Parent Compound 1-(3-Cyclohexylpropanoyl)piperazine CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP M1 M1: Hydroxylation (Cyclohexyl Ring) CYP->M1 M2 M2: N-Oxidation (Piperazine Core) CYP->M2 M3 M3: Amide Hydrolysis (Cleavage) CYP->M3 Phase2 Phase II Conjugation (Glucuronidation) M1->Phase2 M2->Phase2 Excretion Renal / Biliary Excretion M3->Excretion Phase2->Excretion

Caption: Proposed biotransformation pathways for 1-(3-Cyclohexylpropanoyl)piperazine.

Conclusion

The 1-(3-Cyclohexylpropanoyl)piperazine scaffold presents a highly tunable, yet complex, pharmacokinetic profile. By rigorously applying self-validating in vitro assays and precise in vivo bioanalytical methodologies, researchers can accurately map its metabolic liabilities—specifically CYP-mediated hydroxylation of the cyclohexyl ring and N-oxidation of the piperazine core. Mastering this profiling workflow is the definitive step in transitioning these derivatives from promising biochemical hits to viable clinical candidates.

References

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. 1

  • Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC. 3

  • Novel aryl piperazines for alleviation of 'andropause' associated prostatic disorders and depression. PubMed. 4

  • Nε-Acryloyllysine Piperazides as Irreversible Inhibitors of Transglutaminase 2: Synthesis, Structure–Activity Relationships, and Pharmacokinetic Profiling. ACS Publications. 5

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. 2

Sources

Exploratory

Receptor Binding Affinity of 1-(3-Cyclohexylpropanoyl)piperazine: A Technical Whitepaper on Scaffold Pharmacology and SAR

Executive Summary In central nervous system (CNS) drug discovery, the piperazine ring is a privileged structural motif. Specifically, the 1-(3-Cyclohexylpropanoyl)piperazine scaffold has emerged as a critical pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In central nervous system (CNS) drug discovery, the piperazine ring is a privileged structural motif. Specifically, the 1-(3-Cyclohexylpropanoyl)piperazine scaffold has emerged as a critical pharmacophore for developing highly selective ligands targeting Sigma ( σ1​ , σ2​ ), Serotonin (5-HT 1A​ ), and Dopamine (D 2​ /D 3​ ) receptors[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. We will dissect the causality behind the structure-activity relationships (SAR) of this scaffold—specifically how the amide modification dictates receptor subtype selectivity—and provide self-validating experimental protocols for quantifying these binding affinities in vitro.

Molecular Architecture & Pharmacophore Rationale

The binding affinity of any ligand is dictated by its spatial geometry and electronic distribution. The 1-(3-Cyclohexylpropanoyl)piperazine molecule is strategically designed with three distinct domains:

  • The Hydrophobic Tail (3-Cyclohexylpropanoyl group): The bulky, saturated cyclohexyl ring provides essential lipophilicity, allowing the molecule to readily cross the blood-brain barrier (BBB) and anchor into the deep hydrophobic pockets of CNS receptors[1].

  • The Flexible Linker: The propanoyl chain allows the cyclohexyl group to adopt multiple conformations, optimizing induced-fit interactions within the receptor binding site.

  • The Amide-Modified Piperazine Core (The Causality of Selectivity): Traditional 1-cyclohexylpiperazines possess two basic nitrogen atoms, which typically confer high affinity for the σ2​ receptor[2]. However, acylation of the N1 position to form the 1-(3-cyclohexylpropanoyl)piperazine amide neutralizes one of these basic centers. Research demonstrates that converting one basic amine into an amide drastically shifts the binding preference away from σ2​ and yields highly selective σ1​ ligands (often exceeding 1000-fold selectivity) [3].

Receptor Binding Profiles & Mechanistic Pathways

Sigma-1 ( σ1​ ) Receptor

The σ1​ receptor is an endoplasmic reticulum chaperone protein. The single protonatable nitrogen (N4) of the 1-(3-cyclohexylpropanoyl)piperazine scaffold forms a critical salt bridge with the conserved Asp126 residue in the σ1​ binding pocket, while the cyclohexyl group occupies the primary hydrophobic domain. This results in sub-nanomolar affinity ( Ki​<1.0 nM)[3].

Serotonin 5-HT 1A​ Receptor

When the N4 position of this scaffold is substituted with an aryl group, the molecule mimics the pharmacophore of classic 5-HT 1A​ ligands[1]. Binding to 5-HT 1A​ (a G i​/o -coupled GPCR) inhibits adenylyl cyclase, reducing cAMP levels, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization[1].

Pathway Ligand 1-(3-Cyclohexylpropanoyl)piperazine Derivative Receptor 5-HT1A / Sigma Receptors Ligand->Receptor High Affinity Binding (Ki) G_Protein Gi/o Protein Activation Receptor->G_Protein Agonism AC Adenylyl Cyclase Inhibition G_Protein->AC IonChannel GIRK Channel Activation (K+ Efflux) G_Protein->IonChannel cAMP Decreased cAMP Levels AC->cAMP Hyperpol Membrane Hyperpolarization IonChannel->Hyperpol

Fig 1: 5-HT1A and Sigma receptor signaling modulated by piperazine amide derivatives.

Quantitative Data Summary

The following table synthesizes the receptor binding affinities ( Ki​ ) of representative piperazine derivatives to illustrate the SAR causality discussed above. Notice how the transition from a di-basic piperazine to an amide-piperazine shifts selectivity.

Compound Class / ModificationStructural Feature σ1​ Ki​ (nM) σ2​ Ki​ (nM)5-HT 1A​ Ki​ (nM)
PB28 (Reference) Di-basic 1-cyclohexylpiperazine0.380.68N/A
Amide Derivative N1-Amide (e.g., propanoyl) 0.11 > 100 N/A
Arylpiperazine Analog N4-Aryl substitutionN/A4.700.028

Data synthesized from Berardi et al. (2009) and BenchChem Technical Resources [1][3].

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, binding affinity must be determined using a self-validating radioligand competition assay. The following protocol details the causality behind each experimental choice for evaluating 1-(3-cyclohexylpropanoyl)piperazine derivatives.

Step-by-Step Radioligand Binding Assay

1. Membrane Preparation:

  • Action: Homogenize rat brain tissue (for σ1​ and 5-HT 1A​ ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Causality: Washing and centrifuging the membranes removes endogenous ligands (like serotonin or glutamate) that would otherwise compete with the radioligand, artificially lowering the apparent affinity of your test compound[4].

2. Ligand Incubation:

  • Action: Incubate 250 μ g of membrane protein with the test compound and a specific radioligand.

    • For σ1​ : Use [3H]−(+) -pentazocine (selective σ1​ agonist).

    • For 5-HT 1A​ : Use [3H] -8-OH-DPAT.

  • Self-Validation (Control): Always include a parallel incubation with an excess (10 μ M) of an unlabelled reference standard (e.g., haloperidol for Sigma receptors) to define non-specific binding (NSB)[4]. Specific binding is calculated as Total Binding minus NSB.

3. Rapid Filtration (Crucial Step):

  • Action: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.

  • Causality: 1-(3-cyclohexylpropanoyl)piperazine is highly lipophilic. If untreated filters are used, the compound will adhere non-specifically to the glass fibers, creating massive background noise. PEI coats the filters with positive charges, repelling the basic N4 amine of the ligand and drastically reducing non-specific binding.

4. Detection & Data Analysis:

  • Action: Wash filters with ice-cold buffer, extract in scintillation fluid, and measure counts per minute (CPM). Calculate the IC50​ using non-linear regression.

  • Action: Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​

Workflow Prep Membrane Prep (Cell Lysis & Spin) Incubate Ligand Incubation (Radioligand + Test) Prep->Incubate Add Buffer Filter Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Stop Rxn Count Scintillation Counting (CPM) Filter->Count Wash Analyze Data Analysis (Cheng-Prusoff) Count->Analyze Extract Ki

Fig 2: Radioligand binding assay workflow for determining receptor binding affinity (Ki).

Functional Validation: [35S]GTPγS Assay

Binding affinity ( Ki​ ) only tells us if the compound binds, not what it does. To determine if the 1-(3-cyclohexylpropanoyl)piperazine derivative is an agonist or antagonist at G-protein coupled receptors (like 5-HT 1A​ ), a [35S]GTPγS binding assay is required. Because GTP γ S is non-hydrolyzable, it accumulates on activated G-proteins. An increase in radioactive signal above baseline confirms the compound is an agonist, while a lack of signal (but successful competition against a known agonist) confirms it is an antagonist.

Conclusion

The 1-(3-Cyclohexylpropanoyl)piperazine scaffold is a masterclass in rational drug design. By leveraging the lipophilicity of the cyclohexylpropanoyl tail and strategically utilizing an amide linkage to neutralize one of the piperazine nitrogens, researchers can fine-tune receptor selectivity away from σ2​ and toward σ1​ or 5-HT 1A​ targets. Rigorous, self-validating radioligand assays remain the gold standard for quantifying these subtle yet profound pharmacological shifts.

References

  • Berardi, F., Abate, C., Ferorelli, S., Uricchio, V., & Perrone, R. (2009). "Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)". Journal of Medicinal Chemistry, 52(23), 7817-7828. URL:[Link]

  • Berardi, F., Abate, C., Ferorelli, S., & Perrone, R. (2009). "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review". Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-219. URL:[Link]

  • Yoneda, Y., et al. (1990). "Profiles of [3H]N-[1-(2-thienyl)cyclohexyl]piperidine binding in brain synaptic membranes treated with Triton X-100". PubMed. URL:[Link]

Sources

Foundational

Evaluating the Blood-Brain Barrier Permeability of 1-(3-Cyclohexylpropanoyl)piperazine: A Technical Guide for CNS Drug Discovery

Executive Summary 1-(3-Cyclohexylpropanoyl)piperazine is a highly versatile chemical scaffold characterized by a lipophilic tail and a hydrophilic, basic piperazine ring. In central nervous system (CNS) drug discovery, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Cyclohexylpropanoyl)piperazine is a highly versatile chemical scaffold characterized by a lipophilic tail and a hydrophilic, basic piperazine ring. In central nervous system (CNS) drug discovery, balancing lipophilicity with aqueous solubility is paramount for achieving target engagement. This whitepaper provides an in-depth, self-validating framework for evaluating the blood-brain barrier (BBB) permeability of this compound. By moving from theoretical physicochemical profiling to high-throughput in vitro assays and culminating in in vivo translational models, this guide establishes a robust methodology for quantifying passive diffusion, active efflux liability, and unbound brain partitioning.

Physicochemical Profiling & Theoretical Rationale

Before initiating empirical testing, the theoretical BBB permeability of 1-(3-Cyclohexylpropanoyl)piperazine must be established through its physicochemical properties. The molecule's architecture dictates its interaction with the lipid bilayer and endogenous efflux transporters.

Causality of Molecular Design: The secondary amine of the piperazine ring is basic (estimated pKa ~9.0), meaning it is predominantly protonated at physiological pH (7.4). While this cationic state enhances aqueous solubility, it introduces an energetic penalty for desolvation when entering the hydrophobic core of the BBB[1]. However, the highly lipophilic 3-cyclohexylpropanoyl moiety offsets this penalty, driving the overall LogP into the optimal range for passive transcellular diffusion. Crucially, the combination of a basic nitrogen and a lipophilic domain is a classic pharmacophore for P-glycoprotein (P-gp) recognition, necessitating rigorous active efflux testing[2].

Table 1: Physicochemical Properties and Predictive BBB Metrics
ParameterValueCausality / Impact on BBB Permeability
Molecular Weight (MW) 224.34 g/mol < 400 Da; favors rapid passive transcellular diffusion.
Estimated LogP ~2.8Falls within the optimal range (2.0 - 3.5) for lipid bilayer partitioning.
Polar Surface Area (PSA) 41.1 Ų< 90 Ų; highly predictive of successful CNS penetration.
Hydrogen Bond Donors 1< 3; minimizes the desolvation energy required to enter the lipid bilayer.
Basic pKa ~9.0Protonated at pH 7.4; increases solubility but introduces potential P-gp efflux liability.

Tier 1: Passive Permeability via PAMPA-BBB

The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is the first empirical filter. It isolates passive diffusion from active transport mechanisms, allowing researchers to validate the theoretical lipophilicity-driven permeation[3].

Self-Validating PAMPA-BBB Protocol

To ensure data integrity, this protocol incorporates mass balance calculations to rule out membrane retention (a common false-negative artifact for highly lipophilic compounds).

  • Membrane Preparation: Coat a 0.45 µm PVDF filter plate with a 2% (w/v) solution of porcine brain lipids (PBL) in dodecane. Rationale: PBL closely mimics the specific lipid composition (high cholesterol and sphingomyelin) of human brain endothelial cells[4].

  • Solution Formulation: Prepare a 50 µM donor solution of 1-(3-Cyclohexylpropanoyl)piperazine in PBS (pH 7.4) containing 1% DMSO to maintain solubility[5].

  • Incubation: Add the donor solution to the bottom well and blank buffer to the top acceptor well. Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification & Self-Validation: Analyze both compartments via LC-MS/MS.

    • Validation Check 1 (Mass Balance): Calculate Recovery = (Amount_donor + Amount_acceptor) / Amount_initial. If recovery is < 80%, the compound is trapped in the lipid bilayer, and apparent permeability ( Papp​ ) must be adjusted.

    • Validation Check 2 (System Suitability): Run Verapamil ( Papp​ > 15 × 10⁻⁶ cm/s) and Atenolol ( Papp​ < 1 × 10⁻⁶ cm/s) in parallel[6].

Tier 2: Active Efflux Assessment via MDCK-MDR1

Because the basic piperazine ring presents a potential P-gp liability, passive permeability alone is insufficient. The MDCK-MDR1 cell line (Madin-Darby Canine Kidney cells transfected with the human ABCB1 gene) overexpresses P-gp, providing a highly predictive model for active efflux at the BBB[7].

Self-Validating MDCK-MDR1 Protocol

This bidirectional transport assay is designed to definitively prove whether efflux is occurring and, critically, whether it is specifically mediated by P-gp[8].

  • Monolayer Culturing: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts and culture for 4–5 days.

  • Pre-Assay Validation: Measure Transepithelial Electrical Resistance (TEER). Causality: Proceed only if TEER > 150 Ω·cm² to ensure tight junctions have formed, preventing paracellular leakage[7].

  • Bidirectional Dosing:

    • A-B (Blood-to-Brain): Add 10 µM compound to the apical chamber.

    • B-A (Brain-to-Blood): Add 10 µM compound to the basolateral chamber.

  • Mechanistic Validation (Inhibition): Run a parallel B-A arm containing 10 µM Elacridar (a potent P-gp inhibitor). Causality: If the efflux ratio drops to ~1.0 in the presence of Elacridar, P-gp is definitively identified as the efflux transporter[9].

  • Incubation & Post-Assay Validation: Incubate for 60 minutes at 37°C. Post-incubation, add Lucifer Yellow to the apical chamber. Validation Check: Lucifer Yellow permeability must remain < 0.5 × 10⁻⁶ cm/s, proving the compound did not compromise monolayer integrity during the assay.

MDCK_Workflow A 1. Seed MDCK-MDR1 Cells on Transwell Inserts B 2. Monolayer Validation (TEER > 150 Ω·cm²) A->B C 3. Apical to Basolateral (A-B) Compound Addition B->C D 3. Basolateral to Apical (B-A) Compound Addition B->D E 4. Incubation (60 min) & LC-MS/MS Quantification C->E D->E F 5. Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) E->F

Caption: MDCK-MDR1 Bidirectional Permeability Assay Workflow

Tier 3: In Vivo Unbound Brain-to-Plasma Ratio ( Kp,uu,brain​ )

Total brain concentration ( Kp,brain​ ) is a misleading metric because it includes drug that is non-specifically bound to brain lipids and therefore pharmacologically inactive. The gold standard for CNS drug discovery is the unbound brain-to-plasma ratio ( Kp,uu,brain​ ), which represents the free drug available for target engagement[10].

The Combinatory Mapping Approach (CMA) Protocol

To determine Kp,uu,brain​ for 1-(3-Cyclohexylpropanoyl)piperazine, we utilize the CMA, which mathematically synthesizes in vivo total partitioning with in vitro binding assays[11].

  • In Vivo Total Partitioning ( Kp,brain​ ):

    • Administer the compound intravenously to Sprague-Dawley rats.

    • At steady-state (e.g., 2 hours post-dose), collect plasma and harvest the brain.

    • Self-Validation: Co-administer FITC-dextran (a high-molecular-weight vascular marker) 5 minutes prior to sacrifice. Subtract the FITC-dextran signal from the brain homogenate to correct for residual blood volume in the cerebral microvasculature[11].

  • Plasma Free Fraction ( fu,plasma​ ): Determine the unbound fraction in plasma using equilibrium dialysis (37°C, 4 hours) against PBS[12].

  • Brain Free Fraction ( fu,brain​ ): Determine the unbound fraction in brain tissue using the brain homogenate dialysis method. Causality: Because 1-(3-Cyclohexylpropanoyl)piperazine is highly lipophilic, it will exhibit high non-specific binding to brain lipids, making fu,brain​ critically low[10].

  • Calculation: Synthesize the data using the CMA equation:

    Kp,uu,brain​=Kp,brain​×(fu,brain​fu,plasma​​)

Kpuu_Logic Kp Total Brain/Plasma Ratio (Kp,brain) via In Vivo Dosing Calc Combinatory Mapping Approach Kp,uu,brain = Kp,brain × (fu,plasma / fu,brain) Kp->Calc fu_brain Brain Free Fraction (fu,brain) via Homogenate fu_brain->Calc fu_plasma Plasma Free Fraction (fu,plasma) via Dialysis fu_plasma->Calc Result Unbound Brain Partitioning (Efficacy Predictor) Calc->Result

Caption: Combinatory Mapping Approach for Determining Kp,uu,brain

Data Interpretation & Decision Matrix

To guide lead optimization, the empirical data generated from the protocols above must be evaluated against strict thresholds. Table 2 outlines the quantitative decision matrix for 1-(3-Cyclohexylpropanoyl)piperazine.

Table 2: Decision Matrix for BBB Permeability Optimization
AssayMetricTarget ThresholdInterpretation / Next Steps
PAMPA-BBB Papp​ > 4.0 × 10⁻⁶ cm/sPass: High passive diffusion capacity. If < 4.0, reduce H-bond donors.
MDCK-MDR1 Efflux Ratio (ER)< 2.0Pass: Not a significant P-gp substrate. If > 2.0, lower the basicity (pKa) of the piperazine ring via fluorination or steric hindrance.
In Vivo CMA Kp,uu,brain​ > 0.3Pass: Sufficient unbound drug in the brain parenchyma for target engagement. If < 0.3, reduce lipophilicity to lower non-specific brain tissue binding.

By systematically applying this validated, three-tier approach, researchers can confidently map the BBB permeability profile of 1-(3-Cyclohexylpropanoyl)piperazine and logically direct subsequent medicinal chemistry efforts.

References

  • Creative Bioarray. MDR1-MDCK Permeability Assay. Retrieved from:[Link]

  • Evotec. MDCK-MDR1 Permeability Assay. Retrieved from:[Link]

  • Bienta. MDR1-MDCKII Permeability Assay. Retrieved from:[Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. Retrieved from:[Link]

  • ACS Publications. Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. Retrieved from:[Link]

  • DiVA-Portal. Translational aspects of unbound brain to plasma concentration ratios. Retrieved from:[Link]

  • ResearchGate. The unbound concentration ratio between brain and plasma (Kp,uu,brain). Retrieved from:[Link]

  • PMC. Differential Blood–Brain Barrier Transport and Cell Uptake of Cyclic Peptides In Vivo and In Vitro. Retrieved from:[Link]

  • Drug Hunter. Predicting Blood-Brain Barrier Penetration Using A Physics-Based Approach. Retrieved from:[Link]

  • NIH. Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. Retrieved from:[Link]

  • Frontiers. Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Retrieved from:[Link]

  • ResearchGate. Blood-brain barrier–parallel artificial membrane permeation assay. Retrieved from:[Link]

Sources

Exploratory

Toxicity Profile of 1-(3-Cyclohexylpropanoyl)piperazine: An In-Depth Technical Guide for Early Drug Discovery

Abstract The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. This technical guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. This technical guide provides a comprehensive framework for establishing the early-stage toxicity profile of 1-(3-Cyclohexylpropanoyl)piperazine, a novel compound with therapeutic potential. As specific toxicological data for this molecule is not yet publicly available, this document serves as a roadmap, outlining the essential in vitro and in vivo assays required to characterize its safety profile. By integrating established methodologies with a logical, tiered approach, researchers can proactively identify and mitigate potential liabilities, thereby accelerating the drug development timeline and improving the probability of success.[1][2] This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities through the preclinical pipeline with scientific rigor and a commitment to safety.

Introduction: The Imperative of Early Toxicity Assessment

1-(3-Cyclohexylpropanoyl)piperazine is a novel chemical entity featuring a cyclohexyl moiety linked via a propanoyl group to a piperazine ring. The piperazine scaffold is a common feature in many marketed drugs, often contributing to desirable pharmacokinetic properties.[3] However, piperazine derivatives have also been associated with a range of biological activities, including effects on the central nervous system.[3][4] The cyclohexyl group increases lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential off-target interactions. Given this structural composition, a thorough and early assessment of the compound's toxicity is paramount to making informed go/no-go decisions in the drug discovery process.[5][2]

A proactive, tiered approach to toxicity testing allows for the early identification of potential safety concerns, saving significant time and resources that might otherwise be invested in a candidate destined to fail.[1] This guide will detail a standard, yet comprehensive, suite of in vitro and in vivo assays designed to build a foundational toxicity profile for 1-(3-Cyclohexylpropanoyl)piperazine.

In Vitro Toxicity Assessment: A Multi-Parametric Approach

In vitro toxicity testing forms the cornerstone of early safety assessment due to its relatively low cost, high throughput, and reduced reliance on animal models.[2][6] The following assays provide a critical first look into the potential liabilities of 1-(3-Cyclohexylpropanoyl)piperazine.

Cytotoxicity Assessment: The MTT Assay

The first step in understanding a compound's toxicity is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[7] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay [7][9][10]

  • Cell Seeding: Plate a suitable human cell line (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(3-Cyclohexylpropanoyl)piperazine (e.g., from 0.1 µM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7][9]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Summary: Cytotoxicity of 1-(3-Cyclohexylpropanoyl)piperazine

Cell LineIncubation Time (hours)IC50 (µM)
HEK29348> 100
HepG24875.2
Genotoxicity Assessment: The Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[11][12][13] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[11] The test evaluates a compound's ability to cause mutations that revert the bacteria to a histidine-independent state, allowing them to grow on a histidine-free medium.[13] The inclusion of a rat liver extract (S9 fraction) allows for the detection of metabolites that may be mutagenic.[12]

Experimental Protocol: Ames Test (Plate Incorporation Method) [11][14]

  • Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100, TA102) at 37°C.[11]

  • Compound and S9 Mixture: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mixture (for metabolic activation) or a phosphate buffer.

  • Plating: Mix the contents with molten top agar and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

  • Colony Counting: Count the number of revertant colonies on each plate and compare it to the number of spontaneous revertants on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates mutagenic potential.[14]

Hypothetical Data Summary: Genotoxicity of 1-(3-Cyclohexylpropanoyl)piperazine

StrainMetabolic Activation (S9)Result
TA98-Negative
TA98+Negative
TA100-Negative
TA100+Negative
TA102-Negative
TA102+Negative
Hepatotoxicity Assessment: HepG2 Cell-Based Assays

Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market.[5][2] The human hepatoma cell line HepG2 is widely used as an in vitro model to screen for potential hepatotoxicity.[15] High-content screening (HCS) assays with HepG2 cells can simultaneously evaluate multiple parameters of cellular health, providing a more comprehensive picture of potential liver toxicity.[16]

Experimental Protocol: Multiparametric Hepatotoxicity Assay [17]

  • Cell Culture and Treatment: Seed HepG2 cells in a 96- or 384-well plate and treat with various concentrations of 1-(3-Cyclohexylpropanoyl)piperazine for different time points (e.g., 24, 48, and 72 hours).

  • Staining: Use a cocktail of fluorescent dyes to stain for key toxicity indicators such as cell viability, nuclear morphology (Hoechst stain), mitochondrial membrane potential (e.g., TMRM), and oxidative stress (e.g., CellROX Green).[17][18]

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze them to quantify changes in the selected parameters.

Hypothetical Data Summary: Hepatotoxicity Markers in HepG2 Cells (at 48 hours)

Concentration (µM)Cell Viability (%)Mitochondrial Membrane Potential (%)Oxidative Stress (Fold Increase)
198951.1
1092881.5
5081752.3
10065584.1
Cardiotoxicity Assessment: The hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical indicator of potential cardiotoxicity, as it can lead to QT interval prolongation and a life-threatening arrhythmia called Torsades de Pointes.[19][20] Therefore, screening for hERG channel inhibition is a regulatory requirement and a crucial step in early drug discovery.[19][21] Automated patch-clamp electrophysiology is the gold standard for assessing hERG inhibition.[19]

Experimental Protocol: Automated Patch-Clamp hERG Assay [19]

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Compound Application: Apply a range of concentrations of 1-(3-Cyclohexylpropanoyl)piperazine to the cells.

  • Electrophysiological Recording: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current in response to a specific voltage protocol before and after compound application.[19]

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

Hypothetical Data Summary: hERG Channel Inhibition

ParameterValue
IC50 (µM)> 30

In Vivo Toxicity Assessment: Preliminary Rodent Studies

While in vitro assays are invaluable for initial screening, in vivo studies in animal models are essential to understand a compound's effects in a whole biological system.[22][23] These studies provide crucial information on the safety profile, dose-response relationship, and potential target organs of toxicity.[23]

Acute Toxicity and Maximum Tolerated Dose (MTD) Study

An acute toxicity study is typically the first in vivo experiment performed. It aims to determine the toxicity of a single dose of the compound and to establish the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects.[23][24]

Experimental Protocol: Acute Toxicity Study in Rodents [22]

  • Animal Model: Use a standard rodent species, such as Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer single, escalating doses of 1-(3-Cyclohexylpropanoyl)piperazine via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Observation: Closely monitor the animals for 7-14 days for clinical signs of toxicity, including changes in behavior, body weight, and food/water consumption.[22]

  • Necropsy: At the end of the study, perform a gross necropsy to examine for any visible organ abnormalities.

Repeat-Dose Toxicity Study

A repeat-dose study provides insights into the potential for cumulative toxicity and helps identify target organs.[23] The duration of these studies in early discovery is typically 14 to 28 days.[25]

Experimental Protocol: 14-Day Repeat-Dose Study

  • Dosing: Administer 1-(3-Cyclohexylpropanoyl)piperazine daily for 14 days at three different dose levels (based on the MTD study), along with a vehicle control group.

  • In-life Monitoring: Conduct daily clinical observations, and measure body weight and food consumption regularly.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.

  • Histopathology: Perform a full necropsy and collect major organs for histopathological examination.

Integrated Toxicity Profile and Risk Assessment

Based on the hypothetical data generated from the outlined studies, we can construct an initial toxicity profile for 1-(3-Cyclohexylpropanoyl)piperazine:

  • Cytotoxicity: The compound exhibits low to moderate cytotoxicity in human cell lines, with an IC50 value in the mid-micromolar range against HepG2 cells.

  • Genotoxicity: 1-(3-Cyclohexylpropanoyl)piperazine is not mutagenic in the Ames test, both with and without metabolic activation.

  • Hepatotoxicity: At higher concentrations, the compound shows signs of mitochondrial impairment and induction of oxidative stress in HepG2 cells, suggesting a potential for liver toxicity at high doses.

  • Cardiotoxicity: The compound has a low affinity for the hERG channel (IC50 > 30 µM), indicating a low risk of causing QT prolongation.

Overall Risk Assessment:

The in vitro profile of 1-(3-Cyclohexylpropanoyl)piperazine suggests a generally favorable safety profile at lower concentrations. The lack of genotoxicity is a significant positive finding. The moderate cytotoxicity and potential for hepatotoxicity at higher concentrations warrant further investigation but may be manageable if the therapeutic window is sufficiently large. The low risk of cardiotoxicity is also a key advantage. The next steps would involve conducting the proposed in vivo studies to confirm these findings and to better understand the compound's in vivo safety margin and target organ toxicities.

Visualizations

In_Vitro_Toxicity_Workflow cluster_screening In Vitro Toxicity Screening cluster_assessment Risk Assessment Compound Compound Cytotoxicity Cytotoxicity Compound->Cytotoxicity MTT Assay Genotoxicity Genotoxicity Compound->Genotoxicity Ames Test Hepatotoxicity Hepatotoxicity Compound->Hepatotoxicity HepG2 Assay Cardiotoxicity Cardiotoxicity Compound->Cardiotoxicity hERG Assay Profile Profile Cytotoxicity->Profile Genotoxicity->Profile Hepatotoxicity->Profile Cardiotoxicity->Profile

Caption: A tiered workflow for in vitro toxicity assessment.

In_Vivo_Toxicity_Workflow Lead_Compound Lead_Compound Acute_Tox Acute Toxicity Study (MTD Determination) Lead_Compound->Acute_Tox Repeat_Dose_Tox 14-Day Repeat-Dose Study (Target Organ ID) Acute_Tox->Repeat_Dose_Tox Inform Dosing Safety_Profile In Vivo Safety Profile Repeat_Dose_Tox->Safety_Profile

Caption: A sequential workflow for in vivo toxicity studies.

References

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  • hERG Assay Services. (n.d.). Reaction Biology. Retrieved March 27, 2026, from [Link]

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  • Toxicology Studies. (n.d.). Pacific BioLabs. Retrieved March 27, 2026, from [Link]

  • CARTOX (hERG Toxicity Assay). (n.d.). Greenstone Biosciences. Retrieved March 27, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 27, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(3-Cyclohexylpropanoyl)piperazine

Abstract This application note provides a detailed guide for the structural elucidation of 1-(3-Cyclohexylpropanoyl)piperazine using Nuclear Magnetic Resonance (NMR) spectroscopy. The piperazine scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 1-(3-Cyclohexylpropanoyl)piperazine using Nuclear Magnetic Resonance (NMR) spectroscopy. The piperazine scaffold is a privileged structure in medicinal chemistry, making the unambiguous characterization of its derivatives crucial for drug discovery and development.[1][2] This document outlines a systematic approach, from sample preparation to the interpretation of a full suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for the structural verification of this and similar small molecules.

Introduction

1-(3-Cyclohexylpropanoyl)piperazine is a small molecule incorporating a cyclohexyl group, a propanoyl linker, and a piperazine ring. The piperazine ring is a common motif in a vast array of pharmaceuticals, including antipsychotic, antihistaminic, and antianginal drugs, due to its ability to improve pharmacokinetic properties.[2] Accurate and complete structural characterization is a prerequisite for understanding its chemical properties and potential biological activity.

NMR spectroscopy is an unparalleled technique for the non-destructive and detailed structural analysis of organic molecules in solution.[3][4] It provides atomic-level information on the chemical environment, connectivity, and spatial proximity of nuclei. This guide details the application of a multi-dimensional NMR strategy to unequivocally confirm the molecular structure of 1-(3-Cyclohexylpropanoyl)piperazine.

Predicted NMR Spectral Data

Prior to experimental data acquisition, predicting the ¹H and ¹³C NMR chemical shifts provides a valuable roadmap for spectral assignment. The following tables summarize the expected chemical shifts for 1-(3-Cyclohexylpropanoyl)piperazine, based on established values for similar chemical environments.[5][6][7][8] The numbering scheme used for prediction is shown in Figure 1.

Chemical structure of 1-(3-Cyclohexylpropanoyl)piperazine with atom numberingFigure 1. Chemical Structure and Numbering of 1-(3-Cyclohexylpropanoyl)piperazine.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-12 (NH)1.5 - 3.0Broad Singlet1HExchangeable proton on secondary amine.
H-11, H-132.8 - 3.0Triplet4HProtons on carbons adjacent to the secondary amine.[9]
H-8, H-143.4 - 3.7Triplet4HProtons on carbons adjacent to the amide nitrogen.[10]
H-32.2 - 2.5Triplet2HMethylene protons alpha to the carbonyl group.
H-21.4 - 1.7Multiplet2HMethylene protons beta to the carbonyl group.
H-41.1 - 1.4Multiplet1HMethine proton of the cyclohexyl ring.
H-5, H-9 (axial)0.8 - 1.0Multiplet4HShielded axial protons of the cyclohexyl ring.[5]
H-5, H-9 (equatorial)1.6 - 1.8Multiplet4HDeshielded equatorial protons of the cyclohexyl ring.[5]
H-6, H-7, H-8 (cyclohexyl)1.1 - 1.4Multiplet6HRemaining cyclohexyl methylene protons.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-1 (C=O)170 - 175Amide carbonyl carbon.
C-8, C-1442 - 47Carbons adjacent to the amide nitrogen.[11]
C-11, C-1345 - 50Carbons adjacent to the secondary amine.[12]
C-435 - 40Methine carbon of the cyclohexyl ring.
C-332 - 37Methylene carbon alpha to the carbonyl.
C-230 - 35Methylene carbon beta to the carbonyl.
C-5, C-930 - 35Methylene carbons of the cyclohexyl ring.
C-6, C-8 (cyclohexyl)26 - 30Methylene carbons of the cyclohexyl ring.
C-725 - 28Methylene carbon of the cyclohexyl ring.

Experimental Protocols

Sample Preparation

A self-validating protocol ensures data quality and reproducibility.

  • Weighing: Accurately weigh 10-20 mg of 1-(3-Cyclohexylpropanoyl)piperazine directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a good first choice for many organic molecules, but deuterated dimethyl sulfoxide (DMSO-d₆) may be used if solubility is an issue.

  • Dissolution: Vortex the sample for 30 seconds to ensure complete dissolution. A clear, homogeneous solution should be obtained.

  • Transfer: If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Quality Check: Ensure the solvent height in the tube is sufficient to cover the NMR coil (typically 4-5 cm).

NMR Data Acquisition

The following experiments should be performed sequentially on a 400 MHz (or higher) spectrometer.

  • ¹H NMR: A standard one-dimensional proton spectrum is the starting point for analysis.[13]

  • ¹³C NMR: Provides information on the number and type of carbon atoms. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[13]

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. This is crucial for identifying spin systems within the molecule.[14][15]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.[13][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds. This is essential for connecting the different fragments of the molecule.[10][16]

Data Analysis and Structural Elucidation Workflow

The structural elucidation follows a logical progression, using each experiment to build upon the information from the last.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structure Confirmation H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Fragments Identify Spin Systems (Cyclohexyl, Propanoyl, Piperazine) H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT (Carbon Count & Type) C13_NMR->Fragments COSY->Fragments HSQC HSQC (¹H-¹³C One-Bond Correlation) Connectivity Assemble Fragments HSQC->Connectivity HMBC HMBC (¹H-¹³C Long-Range Correlation) Final_Structure Final Structure Assignment HMBC->Final_Structure Fragments->HSQC Connectivity->HMBC Connectivity->Final_Structure

NMR data analysis workflow for structural elucidation.
  • ¹H NMR Analysis:

    • Integration: Confirm the presence of all 20 protons as predicted in Table 1.

    • Chemical Shift: Identify the distinct regions of the spectrum corresponding to the cyclohexyl protons (0.8-1.8 ppm), the propanoyl chain (1.4-2.5 ppm), and the piperazine ring (2.8-3.7 ppm). The broad singlet for the NH proton should also be identified.[6][7]

    • Multiplicity: Analyze the splitting patterns to infer adjacent proton environments. For example, the triplet at ~2.3 ppm would correspond to the H-3 protons, split by the two H-2 protons.

  • ¹³C and DEPT-135 Analysis:

    • Count the number of unique carbon signals to confirm the presence of all 11 carbons.

    • Identify the amide carbonyl carbon (~172 ppm).

    • Use the DEPT-135 spectrum to distinguish the single CH (C-4), the multiple CH₂ signals (positive or negative peaks), and the absence of CH₃ groups.[13]

  • 2D NMR for Connectivity:

    • COSY: Trace the correlations within the cyclohexyl ring to assign the interconnected protons. Similarly, a correlation between the H-2 and H-3 protons will confirm the propanoyl chain's integrity.

    • HSQC: Use the HSQC spectrum to assign each carbon signal by correlating it to its directly attached proton(s), whose assignments were informed by the ¹H and COSY spectra.[14][15] For example, the proton at ~2.3 ppm (H-3) will show a cross-peak with the carbon at ~35 ppm (C-3).

    • HMBC: This is the key experiment for assembling the molecular fragments. The following diagram illustrates the crucial long-range correlations expected.

G struct Cyclohexyl Ring C4-H C2-H₂ C3-H₂ C1=O N C8/14-H₂ Piperazine Ring struct:f3->struct:f4 H3 to C1 struct:f2->struct:f4 H2 to C1 struct:f6->struct:f4 H8/14 to C1

Key expected HMBC correlations for structural confirmation.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of 1-(3-Cyclohexylpropanoyl)piperazine can be fully characterized and unambiguously confirmed. This application note provides a comprehensive and self-validating protocol that leverages the strengths of COSY, HSQC, and HMBC experiments to build the molecular structure from its constituent parts. The outlined workflow serves as a reliable guide for researchers in pharmaceutical and chemical industries for the characterization of novel small molecules.

References

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Application

In vivo dosing strategies for 1-(3-Cyclohexylpropanoyl)piperazine in animal models

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for 1-(3-Cyclohexylpropanoyl)piperazine in Rodent Models Introduction & Mechanistic Rationale 1-(3-Cyclohexylpropanoyl)piperazine represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for 1-(3-Cyclohexylpropanoyl)piperazine in Rodent Models

Introduction & Mechanistic Rationale

1-(3-Cyclohexylpropanoyl)piperazine represents a highly versatile, lipophilic pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics. Structurally, the molecule combines a basic piperazine ring—capable of forming stable hydrochloride salts and acting as a critical hydrogen bond acceptor/donor—with a highly lipophilic cyclohexylpropanoyl tail. This specific structural motif is a hallmark of several high-affinity CNS agents, including[1] and[2].

Achieving reproducible in vivo data for such piperazine derivatives requires meticulous attention to formulation chemistry. The lipophilic tail drives blood-brain barrier (BBB) penetration, but it also increases the risk of compound precipitation upon injection into aqueous physiological environments. This guide provides an authoritative, self-validating framework for formulating, dosing, and analyzing 1-(3-Cyclohexylpropanoyl)piperazine in rodent models.

Physicochemical Profiling & Vehicle Selection

Before initiating in vivo studies, the physicochemical properties of the compound must dictate the formulation strategy. The secondary amine of the piperazine ring has a pKa of approximately 9.0, meaning it is protonated at physiological pH. However, the bulky cyclohexyl group significantly increases the partition coefficient (LogP).

Table 1: Representative Physicochemical Properties & Formulation Matrix

ParameterValue / StrategyCausality / Impact on In Vivo Dosing
Molecular Weight ~224.34 g/mol Small molecule size favors rapid systemic distribution and tissue penetration.
Estimated LogP 2.5 - 3.2High lipophilicity guarantees excellent BBB penetration but results in poor aqueous solubility.
pKa (Basic Amine) ~9.0Allows the formation of water-soluble hydrochloride (HCl) or mesylate salts.
Preferred IV Vehicle 5% DMSO, 10% Tween-80, 85% SalineDMSO dissolves the free base;[3].
Preferred PO Vehicle 0.5% Methylcellulose or 20% HP-β-CD[4].

Once in systemic circulation, cyclohexylpiperazine derivatives rapidly partition into lipid-rich tissues, particularly the brain. Within the CNS, these scaffolds often target the mitochondria-associated endoplasmic reticulum membrane (MAM),[2].

Mechanism Drug 1-(3-Cyclohexylpropanoyl)piperazine (Lipophilic Pharmacophore) BBB Blood-Brain Barrier (BBB) Passive Diffusion Drug->BBB High LogP Target Intracellular Targets (e.g., Sigma-1/2, TRPC6) BBB->Target ER Endoplasmic Reticulum (ER) MAM Modulation Target->ER Receptor Binding Ca2 Calcium Signaling (Ca2+ Efflux) ER->Ca2 Ion Channel Regulation Survival Neuroprotection & Cell Survival Ca2->Survival

Mechanistic pathway of cyclohexylpiperazine derivatives in CNS target modulation.

Experimental Protocols: A Self-Validating System

Protocol A: Formulation of Intravenous (IV) and Oral (PO) Dosing Solutions

Expert Insight: Never add saline directly to the dry powder of a lipophilic piperazine amide. The compound will form a localized crystalline lattice that is nearly impossible to break down, even with prolonged sonication.

  • Weighing: Weigh 10 mg of 1-(3-Cyclohexylpropanoyl)piperazine (free base or HCl salt) into a sterile, endotoxin-free glass vial.

  • Solubilization (IV): Add 500 µL of pure DMSO. Vortex for 60 seconds until a completely clear solution is achieved.

  • Surfactant Addition: Add 1.0 mL of Tween-80. Vortex vigorously.

    • Causality: Tween-80 coats the solvated lipophilic molecules, creating micelles that prevent aggregation when the aqueous phase is introduced.

  • Aqueous Dilution: Dropwise, add 8.5 mL of sterile 0.9% NaCl (Saline) while continuously vortexing to prevent localized crashing out of the compound.

  • Validation Check: Hold the vial against a light source. The solution must be optically clear. If micro-emulsions (cloudiness) form, the formulation is invalid for IV use and may cause a fatal pulmonary embolism in the animal.

Protocol B: In Vivo Pharmacokinetic Dosing & Sampling (Mice)
  • Animal Preparation: Fast C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing to standardize gastric transit times. IV-dosed mice do not require fasting.

  • IV Administration (Tail Vein):

    • Pre-warm the mouse in a warming chamber (37°C) for 3-5 minutes to induce vasodilation.

    • Using a 27G needle, inject the IV formulation at a dose of 2 mg/kg (injection volume ~5 mL/kg).

    • Causality: A 27G needle minimizes vascular trauma, preventing extravasation of the tissue-irritating DMSO/Tween vehicle into the surrounding tail tissue.

  • PO Administration (Oral Gavage):

    • Using a 20G reusable stainless-steel gavage needle, administer the PO formulation (e.g., suspended in 20% HP-β-CD) at 10 mg/kg (injection volume ~10 mL/kg).

  • Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate the plasma.

Protocol C: Brain Tissue Extraction for BBB Penetration Analysis
  • Perfusion: At the terminal timepoint (e.g., 2 hours post-dose), deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS.

    • Causality: Perfusion removes residual blood from the cerebral vasculature, ensuring that the quantified drug is strictly parenchymal (inside the BBB) and not artificially inflated by intravascular drug concentrations.

  • Homogenization: Harvest the brain, weigh it, and add 3 volumes (w/v) of ice-cold 50% Methanol/Water. Homogenize using a bead beater.

  • Protein Precipitation: Add 100 µL of brain homogenate to 300 µL of cold Acetonitrile containing an internal standard (e.g., deuterated piperazine). Vortex and centrifuge at 15,000 × g for 15 min. Extract the supernatant for LC-MS/MS analysis.

PK_Workflow Start Compound Formulation (1-(3-Cyclohexylpropanoyl)piperazine) IV Intravenous (IV) 2 mg/kg Start->IV PO Oral (PO) 10 mg/kg Start->PO IP Intraperitoneal (IP) 10-30 mg/kg Start->IP Sampling Serial Blood Sampling (Saphenous Vein) IV->Sampling PO->Sampling IP->Sampling Brain Transcardial Perfusion & Brain Extraction Sampling->Brain Terminal Timepoint LCMS Protein Precipitation & LC-MS/MS Analysis Sampling->LCMS Brain->LCMS PK Pharmacokinetic Modeling (NCA & Brain/Plasma Ratio) LCMS->PK

In vivo pharmacokinetic and tissue distribution workflow for piperazine derivatives.

Data Interpretation & Expected Outcomes

For a lipophilic piperazine amide like 1-(3-Cyclohexylpropanoyl)piperazine, the volume of distribution (Vd) is typically large, reflecting extensive tissue binding. The brain-to-plasma ratio (Kp,brain) is a critical metric for validating its utility in neuropharmacology.

Table 2: Expected Pharmacokinetic Parameters (Simulated for 10 mg/kg PO in Mice)

PK ParameterExpected RangeBiological Interpretation
Cmax (Plasma) 150 - 300 ng/mLModerate peak concentration due to rapid peripheral tissue distribution.
Tmax 0.5 - 1.0 hIndicates rapid absorption from the gastrointestinal tract.
Half-life (t1/2) 2.5 - 4.0 hDriven by hepatic clearance via CYP450-mediated oxidation of the cyclohexyl ring.
Bioavailability (F%) 15% - 35%[4].
Brain/Plasma Ratio (Kp) 1.2 - 2.5[2].

References

  • Title: Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: 4-(Tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2 Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Piperazine Derivatives of [1,2,4]Triazolo[1,5-a][1,3,5]triazine as Potent and Selective Adenosine A2a Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-(3-Cyclohexylpropanoyl)piperazine

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals facing yield and selectivity challenges during the synthesis of 1-(3-Cyclohexylpropanoyl)piperazine , a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals facing yield and selectivity challenges during the synthesis of 1-(3-Cyclohexylpropanoyl)piperazine , a critical intermediate in the development of antimalarials and USP19 inhibitors.

The primary challenge in this synthesis is controlling the selectivity between mono-acylation and di-acylation. Because piperazine is a highly nucleophilic, symmetrical diamine, direct reaction with 3-cyclohexylpropanoyl chloride often yields a complex mixture of the desired mono-amide, the di-acylated byproduct, and unreacted starting material .

Below, you will find a mechanistic breakdown, a troubleshooting guide, and self-validating experimental protocols to optimize your reaction yields.

Mechanistic Workflow & Strategy Selection

To improve yields, the intrinsic reactivity of the second nitrogen must be suppressed. The diagram below illustrates the three primary synthetic pathways available to researchers.

SynthesisPathways Start Piperazine + 3-Cyclohexylpropanoyl Chloride Uncontrolled Direct Uncontrolled Addition Start->Uncontrolled Boc 1. Mono-Boc Protection Start->Boc Proton 1. In Situ Mono-protonation Start->Proton Mix Mixture: Mono-amide + Di-amide + Unreacted Uncontrolled->Mix LowYield Low Yield (< 40%) Mix->LowYield BocInt Boc-Piperazine Boc->BocInt AcylBoc 2. Acylation BocInt->AcylBoc Deprotect 3. Acidic Deprotection AcylBoc->Deprotect Target 1-(3-Cyclohexylpropanoyl)piperazine Deprotect->Target SaltInt Piperazine Mono-salt Proton->SaltInt AcylSalt 2. pH-Controlled Acylation SaltInt->AcylSalt AcylSalt->Target

Workflow comparison: Uncontrolled vs. Protection vs. Mono-protonation for selective acylation.

Troubleshooting Guide: Common Synthesis Issues

Q: Why am I getting such a high yield of the 1,4-bis(3-cyclohexylpropanoyl)piperazine (di-acylated) byproduct?

  • Causality: While the first acylation slightly deactivates the second amine via inductive electron withdrawal, the resulting mono-amide exhibits significantly higher solubility in organic solvents (e.g., DCM, THF) than free piperazine. In biphasic or heterogeneous conditions, the acylating agent preferentially reacts with the highly soluble mono-amide, driving di-acylation.

  • Resolution: If using a direct addition method, implement strict stoichiometric control (minimum 5:1 excess of piperazine) combined with high-dilution, slow dropwise addition of the acid chloride. For better atom economy, switch to the Mono-Protonation strategy (Protocol B).

Q: My reaction stalls at 50% conversion, and TLC shows unreacted 3-cyclohexylpropanoyl chloride. What is happening?

  • Causality: The amidation reaction generates hydrochloric acid (HCl) as a byproduct. If this HCl is not efficiently scavenged, it protonates the remaining free piperazine in the reaction vessel. Because protonated amines are non-nucleophilic, the reaction self-terminates.

  • Resolution: Ensure a sufficient stoichiometric excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is present in the organic phase to scavenge the generated HCl.

Q: I am losing my product during silica gel chromatography. Why does it streak so badly?

  • Causality: 1-(3-Cyclohexylpropanoyl)piperazine contains a highly basic secondary amine. This functional group interacts strongly via hydrogen bonding and ion-exchange with the acidic silanol groups (-SiOH) present on standard unmodified silica gel.

  • Resolution: Passivate your silica column by adding 1–5% TEA or aqueous ammonia to your mobile phase (e.g., DCM:MeOH:TEA). Alternatively, bypass chromatography entirely by using the acid-base extraction workflow outlined below.

Validated Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems containing built-in diagnostic checks.

Protocol A: The N-Boc Protection Strategy (Recommended for Maximum Purity)

This multi-step approach completely eliminates di-acylation by temporarily masking one nitrogen .

  • Mono-Boc Protection: Dissolve piperazine (2.0 eq) in DCM. Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM over 3 hours at 0 °C. Stir for 12 hours at room temperature. Wash with water to remove unreacted piperazine; the organic layer retains the mono-Boc-piperazine.

  • Acylation: Dissolve mono-Boc-piperazine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM under nitrogen. Cool to 0 °C. Add 3-cyclohexylpropanoyl chloride (1.1 eq) dropwise. Stir for 4 hours.

  • Deprotection: Add Trifluoroacetic acid (TFA, 10 eq) to the reaction mixture and stir for 2 hours at room temperature to cleave the Boc group.

  • Validation Check: Spot the crude mixture on a TLC plate and apply a Ninhydrin stain. Heat the plate. A deep purple/blue spot confirms the successful unmasking of the secondary amine. Concentrate and purify.

Protocol B: In Situ Mono-Protonation Strategy (Recommended for Scale-Up)

This one-pot method leverages the distinct pKa values of piperazine (~9.8 and ~5.7). By forming a mono-hydrochloride salt, one nitrogen becomes non-nucleophilic, directing acylation exclusively to the free nitrogen .

  • Salt Formation: In a reaction vessel, dissolve piperazine (1.0 eq) in water. Add exactly 1.0 eq of 1M HCl (or use a 1:1 molar mixture of piperazine and piperazine dihydrochloride). Stir for 15 minutes.

  • pH-Controlled Acylation: Add THF to create a biphasic mixture. Cool to 0 °C. Add 3-cyclohexylpropanoyl chloride (0.9 eq) dropwise over 1 hour with vigorous stirring.

  • Selective Workup (Crucial Step):

    • Step 3a: Wash the aqueous layer twice with Ethyl Acetate (EtOAc). Causality: The target mono-amide remains protonated in the aqueous layer at neutral pH, while the neutral di-acylated byproduct partitions into the EtOAc. Discard the organic layer.

    • Step 3b: Basify the aqueous layer by adding 6M NaOH.

    • Validation Check: Test the aqueous layer with pH paper. The pH must be >12. If it is lower, the mono-amide will remain protonated and water-soluble, destroying your extraction yield.

    • Step 3c: Extract the basified aqueous layer with fresh EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield highly pure 1-(3-cyclohexylpropanoyl)piperazine.

Quantitative Method Comparison

The following table summarizes the expected performance metrics of the various synthesis strategies to help you select the optimal route for your specific constraints.

Synthesis StrategyMolar Ratio (Amine:Acyl)Typical Mono-Amide YieldDi-Amide ByproductAtom EconomyScalability
Direct Uncontrolled 1:135 - 45%High (>30%)HighPoor
Stoichiometric Excess 5:1 to 10:170 - 80%Moderate (<10%)LowModerate
Mono-Boc Protection 1:185 - 95% (Over 3 steps)None (0%)LowGood
In Situ Mono-Protonation 1:180 - 90%Trace (<2%)HighExcellent

Frequently Asked Questions (FAQs)

Q: Can I use 3-cyclohexylpropanoic acid instead of the acid chloride? A: Yes. Acid chlorides are highly reactive and prone to moisture hydrolysis. You can use the free carboxylic acid combined with a coupling reagent like T3P (Propylphosphonic anhydride) and DIPEA. T3P generates completely water-soluble byproducts, which perfectly complements the acid-base extraction workup described in Protocol B.

Q: Does continuous flow chemistry offer any advantages for this specific molecule? A: Absolutely. Continuous flow reactors offer precise control over mixing times and heat dissipation. Because di-acylation is often driven by localized concentration gradients (pockets of high acid chloride concentration), the rapid mixing in a microreactor significantly enhances the selectivity for the mono-acylated product without requiring massive stoichiometric excesses.

References

  • Petchey, M. R., et al. "Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides." ACS Catalysis, 2020, 10 (17), 10132–10140. URL:[Link]

  • Pringle, W. "Mono-Acylation of Piperazine and Homopiperazine via Ionic Immobilization." Tetrahedron Letters, 2008, 49 (34), 5047–5049. URL:[Link]

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-(3-Cyclohexylpropanoyl)piperazine

Welcome to the technical support center for 1-(3-Cyclohexylpropanoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3-Cyclohexylpropanoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Given its chemical structure, featuring a lipophilic cyclohexyl group and a basic piperazine moiety, poor aqueous solubility is an anticipated challenge. This document provides a structured, in-depth troubleshooting guide and frequently asked questions (FAQs) to empower you to systematically address and overcome this issue in your experiments.

Troubleshooting Guide: Addressing Solubility Challenges

This section is organized in a problem-and-solution format to directly address common experimental hurdles.

Problem 1: My stock solution of 1-(3-Cyclohexylpropanoyl)piperazine in an organic solvent precipitates when diluted into an aqueous buffer.

This is a common observation for poorly soluble compounds and typically occurs when the aqueous buffer cannot solubilize the compound at the desired final concentration. Here is a systematic approach to troubleshoot this issue:

Step 1: Characterize the pH-Dependent Solubility

The piperazine ring in your compound is basic, meaning its ionization and, therefore, its aqueous solubility are highly dependent on pH.[1][2][3] By determining the pH-solubility profile, you can identify the optimal pH range for your experiments.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Use a universal buffer system or a series of buffers (e.g., citrate, phosphate, borate) to cover a wide pH range (e.g., pH 2 to 10).

  • Equilibrate the compound: Add an excess of 1-(3-Cyclohexylpropanoyl)piperazine to each buffer in separate vials.

  • Shake to equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium. This is often done using a shake-flask method.[4]

  • Separate the solid: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.

  • Plot the results: Plot the logarithm of the solubility against the pH to visualize the pH-solubility profile.

Expected Outcome and Interpretation:

For a basic compound like 1-(3-Cyclohexylpropanoyl)piperazine, you should observe significantly higher solubility at lower pH values where the piperazine nitrogens are protonated.[5][6] The pH at which the solubility is at its minimum is the intrinsic solubility of the free base.

Decision Workflow: pH Adjustment

G start Precipitation upon dilution ph_profile Determine pH-solubility profile start->ph_profile check_solubility Is solubility sufficient at a physiologically relevant pH? ph_profile->check_solubility use_buffer Use the optimal pH buffer for your experiment check_solubility->use_buffer Yes consider_alternatives Explore other solubilization strategies check_solubility->consider_alternatives No

Caption: Decision workflow for using pH adjustment to overcome precipitation.

Problem 2: Adjusting the pH is not a viable option for my cell-based assay or in-vivo study.

In many biological experiments, maintaining a physiological pH (around 7.4) is critical. If the solubility of your compound is insufficient at this pH, you will need to explore other formulation strategies.

Option A: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[7][8][9]

Experimental Protocol: Co-solvent Screening

  • Select biocompatible co-solvents: Common choices include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.[8]

  • Prepare stock solutions: Dissolve your compound in each co-solvent at a high concentration.

  • Titrate into aqueous buffer: Gradually add the co-solvent stock solution to your aqueous buffer while monitoring for precipitation.

  • Determine the maximum tolerable co-solvent concentration: Identify the highest concentration of each co-solvent that can be used without causing precipitation at your desired final compound concentration.

  • Consider the biological system's tolerance: Ensure the final co-solvent concentration is not toxic to your cells or animal model.

Table 1: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration RangeConsiderations
Ethanol1-10%Can have biological effects at higher concentrations.
Propylene Glycol10-40%Generally well-tolerated.
Polyethylene Glycol 40010-60%Can be used for oral and parenteral formulations.[10]
Dimethyl Sulfoxide (DMSO)<1% (in vitro), <5% (in vivo)Can have significant biological effects and alter cell membranes.[11]

Option B: Surfactants

Surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[12][13]

Experimental Protocol: Surfactant Screening

  • Choose appropriate surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are commonly used in pharmaceutical formulations due to their lower toxicity.[12]

  • Determine the Critical Micelle Concentration (CMC): This is the concentration at which micelles start to form. You will need to work above the CMC for significant solubilization.

  • Prepare surfactant solutions: Create a range of surfactant concentrations in your aqueous buffer.

  • Equilibrate the compound: Add an excess of your compound to each surfactant solution and equilibrate as described in the pH-solubility protocol.

  • Quantify and plot: Measure the solubility at each surfactant concentration and plot the results to determine the solubilization capacity.

Option C: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[][15][16]

Experimental Protocol: Cyclodextrin Complexation

  • Select a cyclodextrin: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are frequently used.[17][18]

  • Perform a phase solubility study: This involves preparing aqueous solutions with increasing concentrations of the cyclodextrin and adding an excess of your compound to each.

  • Equilibrate and analyze: After equilibration, measure the concentration of the dissolved compound.

  • Analyze the phase solubility diagram: Plotting the compound's solubility against the cyclodextrin concentration will reveal the stoichiometry of the complex and the stability constant.

Solubilization Mechanism: Cyclodextrin Inclusion Complex

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Water-Soluble Complex drug 1-(3-Cyclohexylpropanoyl)piperazine complex 1-(3-Cyclohexylpropanoyl)piperazine Cyclodextrin drug->complex:f0 Encapsulation cd Hydrophobic Cavity cd->complex:f1

Caption: Diagram illustrating the encapsulation of a poorly soluble drug within a cyclodextrin molecule to form a water-soluble complex.

Problem 3: I need to prepare a solid dosage form with improved dissolution.

For solid formulations, enhancing the dissolution rate is key to improving bioavailability.

Option A: Salt Formation

Since 1-(3-Cyclohexylpropanoyl)piperazine is a weak base, forming a salt with a suitable acid can significantly improve its solubility and dissolution rate.[5][6][19][20][21]

Experimental Protocol: Salt Screening

  • Select counter-ions: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate).

  • Synthesize salts: React your compound with the selected acids in an appropriate solvent system.

  • Isolate and characterize: Isolate the resulting solids and characterize them using techniques like X-ray powder diffraction (XRPD) to confirm salt formation and identify the crystalline form.

  • Measure solubility and dissolution: Determine the aqueous solubility and dissolution rate of each salt form and compare them to the free base.

Option B: Amorphous Solid Dispersions

Converting the crystalline drug to an amorphous state can lead to a significant increase in apparent solubility and dissolution rate.[22][23][24][25] Amorphous solid dispersions (ASDs) involve dispersing the drug in a polymer matrix to stabilize the amorphous form.

Experimental Protocol: Preparation of Amorphous Solid Dispersions

  • Select a polymer carrier: Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

  • Choose a preparation method:

    • Solvent evaporation: Dissolve both the drug and the polymer in a common solvent and then evaporate the solvent.

    • Hot-melt extrusion: Mix the drug and polymer and then process them at an elevated temperature to form a solid solution.

  • Characterize the ASD: Use techniques like XRPD and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug within the dispersion.

  • Evaluate dissolution performance: Perform dissolution testing to compare the release profile of the ASD to the crystalline drug.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of 1-(3-Cyclohexylpropanoyl)piperazine?

While there is no specific experimental data in the public domain for this exact molecule, its structure suggests it is a lipophilic weak base. The cyclohexylpropanoyl group contributes to its lipophilicity, predicting poor intrinsic aqueous solubility. The basic piperazine moiety, however, means its solubility will be significantly higher in acidic conditions due to salt formation.

Q2: How do I choose the best solubilization technique for my experiment?

The choice of technique depends on several factors:

  • The intended application: For in vitro assays, pH adjustment or the use of co-solvents might be sufficient. For in vivo studies, the formulation needs to be biocompatible and stable. For solid dosage forms, salt formation or amorphous solid dispersions are common approaches.

  • The required concentration: The higher the required concentration, the more aggressive the solubilization strategy may need to be.

  • The properties of the compound: The pKa of the piperazine group and the logP of the molecule will influence the effectiveness of different methods.

Decision Tree for Solubilization Strategy Selection

G start Poor Aqueous Solubility is_ionizable Is the compound ionizable? start->is_ionizable ph_salt pH Adjustment / Salt Formation is_ionizable->ph_salt Yes (Weak Base) cosolvent_surfactant Co-solvents / Surfactants / Cyclodextrins is_ionizable->cosolvent_surfactant No is_ph_compatible Is pH modification compatible with the experiment? ph_salt->is_ph_compatible is_ph_compatible->ph_salt Yes is_ph_compatible->cosolvent_surfactant No solid_form Is a solid dosage form required? cosolvent_surfactant->solid_form asd Amorphous Solid Dispersions solid_form->asd Yes

Caption: A simplified decision tree to guide the selection of an appropriate solubilization strategy.

Q3: Are there any safety concerns with the solubilizing agents?

Yes, all excipients have the potential for toxicity. It is crucial to use pharmaceutically acceptable (GRAS - Generally Recognized as Safe) excipients and to keep their concentrations within established safe limits, especially for in vivo studies. Always consult safety data sheets and regulatory guidelines. For instance, while DMSO is an excellent solvent, its use in vivo is limited due to its toxicity profile.[11]

Q4: My compound still crashes out of solution over time. What can I do?

This indicates that you have created a supersaturated solution that is thermodynamically unstable. To prevent precipitation, you can:

  • Use a precipitation inhibitor: Certain polymers, like HPMC, can help maintain a supersaturated state.

  • Optimize your formulation: Further screen different co-solvents, surfactants, or cyclodextrins to find a more stable system.

  • Consider a lipid-based formulation: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be a very effective way to maintain solubility in vivo.[26][27][28][29][30][31]

Q5: What is the first experiment I should perform?

The most informative first experiment is to determine the pH-solubility profile . This will tell you if simple pH adjustment is a viable strategy and will provide crucial information about the physicochemical properties of your compound that will guide all subsequent formulation development.

References

  • Bhagurkar, A. M., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Pharmaceutical Investigation, 52(4), 439-466. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Fauzi, M. A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands in Pharmacy, 1(1), e4. [Link]

  • Krishna Shailaja, et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores, 6(3). [Link]

  • Kumar, L., & Verma, S. (2010). In-vitro and in-vivo evaluation of solid dispersions of glibenclamide. International Journal of Pharmaceutical Sciences and Drug Research, 2(1), 54-58.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). The effect of pH on the solubility and dissolution of a weakly basic drug: a case study. AAPS PharmSciTech, 7(2), E44.
  • Tran, P., et al. (2019). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Pharmaceutical Research, 36(1), 16. [Link]

  • Al-Obaidi, H., & Buckton, G. (2009). Evaluation of the effects of the crystalline state and the particle size of different solid-state forms of nedocromil sodium on its dissolution. AAPS PharmSciTech, 10(3), 998–1006.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • World Pharma Today. (n.d.). Formulation Strategies for Improving Drug Bioavailability. [Link]

  • Singh, A., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Current Drug Research Reviews, 12(2), 108-121.
  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]

  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). The effect of pH on the solubility and dissolution of a weakly basic drug: a case study. AAPS PharmSciTech, 7(2), E44.
  • Stahl, P. H., & Nakano, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmaceutical science & technology today, 3(1), 12-18.
  • Zhang, X., et al. (2022). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2493. [Link]

  • Al-Obaidi, H., & Buckton, G. (2009). Evaluation of the effects of the crystalline state and the particle size of different solid-state forms of nedocromil sodium on its dissolution. AAPS PharmSciTech, 10(3), 998–1006.
  • ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Taylor & Francis Online. (2017, February 25). Lipid and surfactant-based formulations, drug delivery systems, and dosage forms. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • University of Southern Denmark. (2024, October 15). Oral absorption from surfactant-based drug formulations: the impact of molecularly dissolved drug on bioavailability. [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • ScienceDirect. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]

  • ResearchGate. (2025, August 7). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]

  • MDPI. (n.d.). Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System. [Link]

  • ACS Publications. (2016, January 5). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]

  • PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • MDPI. (2016, May 7). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. [Link]

  • PubMed. (2009, September 15). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review. [Link]

  • Semantic Scholar. (2023, May 19). Piperazine amides with desirable solubility, physicochemical and drug-like properties. [Link]

  • RSC Publishing. (n.d.). Solubility of selected polymers in cyclohexane: comparison between Flory–Huggins interaction parameters calculated using three different molecular dynamics simulation approaches. [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization &amp; Troubleshooting for 1-(3-Cyclohexylpropanoyl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the quantification of 1-(3-Cyclohexylprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the quantification of 1-(3-Cyclohexylpropanoyl)piperazine .

This molecule features a basic secondary amine within its piperazine ring and a lipophilic cyclohexylpropanoyl tail. These structural characteristics dictate its analytical behavior: it exhibits high proton affinity for positive electrospray ionization (ESI+), but its basicity and lipophilicity make it prone to peak tailing, matrix suppression, and system carryover[1],[2]. This guide provides self-validating protocols, optimized parameters, and causality-driven troubleshooting logic to ensure robust quantification.

Section 1: Core Experimental Protocols

Methodology 1: Solid-Phase Extraction (SPE) Sample Preparation

Causality: Biological matrices contain phospholipids that compete with the analyte for charge during ESI, causing severe ion suppression. A Mixed-Mode Cation Exchange (MCX) SPE protocol exploits the basic piperazine nitrogen to selectively retain the analyte while washing away neutral lipids and acidic interferences.

Step-by-Step Protocol:

  • Condition: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of 2% Formic Acid in MS-grade Water.

  • Load: Dilute the biological sample 1:1 with 2% Formic Acid. Self-Validation: The acidic dilution ensures the piperazine nitrogen is fully protonated (ionized) prior to loading, guaranteeing >95% retention on the cation-exchange sorbent.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water to elute neutral and acidic matrix components.

  • Wash 2 (Organic): Pass 1.0 mL of Methanol to strip away strongly bound hydrophobic interferences (e.g., phospholipids).

  • Elute: Pass 1.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the secondary amine, breaking the ionic bond with the sorbent and releasing the analyte.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C and reconstitute in 100 µL of the initial LC mobile phase.

Methodology 2: LC-MS/MS MRM Optimization via Direct Infusion

Causality: To achieve sub-ng/mL sensitivity, the Collision Energy (CE) must be optimized to yield stable and abundant product ions for Multiple Reaction Monitoring (MRM).

Step-by-Step Protocol:

  • Prepare a 1 µg/mL tuning solution of 1-(3-Cyclohexylpropanoyl)piperazine in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Infuse the solution directly into the ESI source at a flow rate of 10 µL/min using a syringe pump.

  • Perform a Q1 full scan in ESI+ mode to identify the protonated precursor ion [M+H]+ at m/z 225.2.

  • Isolate m/z 225.2 in Q1 and perform a product ion scan in Q3, ramping the CE from 10 to 50 eV.

  • Select the two most abundant and stable fragments (e.g., m/z 85.1 for the piperazine ring cleavage) to serve as your quantifier and qualifier transitions.

Section 2: Quantitative Data & Parameter Tables

Table 1: Optimized LC Gradient Conditions

Column: End-capped C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)Mobile Phase A (0.1% Formic Acid in Water)Mobile Phase B (0.1% Formic Acid in Acetonitrile)Curve
0.0095%5%Initial
0.5095%5%6 (Linear)
3.0010%90%6 (Linear)
4.0010%90%6 (Linear)
4.1095%5%6 (Linear)
5.5095%5%Re-equilibration
Table 2: Typical MS/MS Source and MRM Parameters

Ionization Mode: ESI Positive (ESI+)

ParameterOptimized ValueJustification
Capillary Voltage 3.0 kVOptimal for basic secondary amines in aqueous/organic droplets.
Desolvation Temp 500°CEnsures complete droplet evaporation at 0.4 mL/min LC flow.
Desolvation Gas 800 L/hrSweeps away neutral solvent vapor, reducing background noise.
Precursor Ion m/z 225.2Protonated molecular ion [M+H]+ .
Quantifier Transition m/z 225.2 → 85.1Primary piperazine ring cleavage; requires ~25 eV Collision Energy.
Qualifier Transition m/z 225.2 → 141.1Loss of the cyclohexyl group; requires ~18 eV Collision Energy.

Section 3: FAQ & Troubleshooting Guide

Q1: Why am I observing severe peak tailing for 1-(3-Cyclohexylpropanoyl)piperazine, and how can I resolve it? A1: Causality: The secondary amine of the piperazine ring interacts strongly with free, unreacted silanol groups (Si-OH) on the silica backbone of the stationary phase via ion-exchange mechanisms. Solution: First, ensure you are using a highly end-capped C18 column or a column with a polar-embedded group designed to shield residual silanols. Second, maintain a highly acidic mobile phase (pH < 3.0, using 0.1% to 0.2% Formic Acid). This keeps the silanols protonated and neutral, completely eliminating the secondary ionic interactions that cause tailing[3].

Q2: I am experiencing high background noise and carryover between injections. How do I troubleshoot the LC-MS system? A2: Causality: The lipophilic cyclohexyl tail of the molecule can cause non-specific hydrophobic adsorption to PEEK tubing, injector needles, and rotor seals within the autosampler. Solution: Implement a robust wash protocol. Use a strong needle wash solvent containing a mixture of Isopropanol, Acetonitrile, Methanol, and Water (1:1:1:1 v/v) with 0.1% Formic Acid. If contamination persists, bypass the analytical column and flush the LC fluidics with a high-organic solvent mixture to strip adsorbed hydrophobic residues from the system[4].

Q3: How do I validate that my method is free from matrix effects? A3: Causality: Matrix effects (ion suppression or enhancement) are invisible in standard UV chromatograms but severely impact quantitative MS accuracy because co-eluting matrix components steal the available charge in the ESI droplet. Solution (Self-Validating Protocol): Perform a post-column infusion experiment . Continuously infuse a pure standard solution of 1-(3-Cyclohexylpropanoyl)piperazine into the eluent stream post-column (via a T-junction) while injecting a blank matrix extract. A steady, flat baseline indicates no matrix effect. Any sudden dip in the baseline at the retention time of your analyte confirms ion suppression, dictating that you must alter your LC gradient to shift the analyte away from the suppression zone or improve your SPE cleanup[1],[2].

Section 4: Visual Workflows

LCMS_Workflow Start 1-(3-Cyclohexylpropanoyl)piperazine Sample Prep (SPE) MS_Opt MS/MS Optimization (Direct Infusion) Start->MS_Opt Purified Extract LC_Opt LC Gradient Optimization (End-capped C18, 0.1% FA) MS_Opt->LC_Opt Precursor/Product Ions Matrix Matrix Effect Evaluation (Post-Column Infusion) LC_Opt->Matrix Optimized Retention Validate Method Validation (Accuracy, Precision) Matrix->Validate Minimal Suppression

Logical workflow for LC-MS/MS method development of piperazine derivatives.

Troubleshooting Issue Issue: Peak Tailing (Secondary Amine) Check1 Check Mobile Phase pH Issue->Check1 Fix1 Ensure pH < 3.0 (0.1% Formic Acid) Check1->Fix1 pH > 3.0 Check2 Check Column Type Check1->Check2 pH is correct Fix2 Use End-capped C18 Check2->Fix2 Active silanols Check3 Check Extra-Column Volume Check2->Check3 Column is end-capped Fix3 Minimize Tubing Length Check3->Fix3 Dead volume found

Troubleshooting logic tree for resolving peak tailing in basic amine compounds.

References

  • Journal of Clinical Medicine (MDPI). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.[Link][2]

  • Agilent Technologies. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.[Link][3]

  • Waters Corporation. Controlling Contamination in LC/MS Systems.[Link][4]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(3-Cyclohexylpropanoyl)piperazine Amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the mono-amidation of piperazine using 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the mono-amidation of piperazine using 3-cyclohexylpropanoic acid (or its acyl chloride derivative).

The primary challenge in this workflow is controlling selectivity. Because piperazine is a symmetric diamine, both secondary nitrogen atoms are highly nucleophilic. Without strategic intervention, the reaction inevitably yields a statistically driven mixture of the target mono-amide, the over-acylated di-amide (1,4-bis(3-cyclohexylpropanoyl)piperazine), and unreacted starting material[1].

Below, we explore the causality behind these side reactions and provide self-validating protocols to ensure high-yield, high-purity synthesis.

Pathway Visualization: Strategic Approaches to Mono-Amidation

G Piperazine Piperazine (Symmetric Diamine) DirectRoute Direct Amidation (Stoichiometric Control) Piperazine->DirectRoute BocProtection Boc Protection (Boc2O, 1 eq) Piperazine->BocProtection AcylAgent 3-Cyclohexylpropanoyl Chloride / Acid AcylAgent->DirectRoute Amidation Amidation (Coupling Reagents) AcylAgent->Amidation MonoProduct Target Mono-amide: 1-(3-Cyclohexylpropanoyl)piperazine DirectRoute->MonoProduct Excess Piperazine DiProduct Side Product: 1,4-bis(3-cyclohexylpropanoyl)piperazine DirectRoute->DiProduct 1:1 Ratio MonoBoc Mono-Boc-Piperazine BocProtection->MonoBoc MonoBoc->Amidation BocIntermediate Boc-Protected Intermediate Amidation->BocIntermediate Deprotection Deprotection (TFA/DCM) BocIntermediate->Deprotection Deprotection->MonoProduct High Purity

Workflow comparing direct amidation vs. Boc-protection for piperazine mono-acylation.

Frequently Asked Questions (Troubleshooting)

Q1: I am using a 1:1 stoichiometric ratio of piperazine to 3-cyclohexylpropanoyl chloride, but LC-MS shows 30-40% of the di-amide byproduct (m/z 363.3). Why does this happen, and how can I fix it? A1: This is a classic statistical distribution problem. While the first acylation slightly reduces the electron density of the piperazine ring, the second nitrogen remains sufficiently nucleophilic to attack unreacted acyl chloride. Solution: If you must use a direct, unprotected route, you must alter the collision probability. Use a 5:1 to 10:1 excess of piperazine and add the acyl chloride dropwise using a syringe pump over 2 hours into a highly dilute piperazine solution[1]. The vast excess of unreacted piperazine will outcompete the mono-amide for the acylating agent.

Q2: I want to avoid the atom-inefficiency of using a 10x excess of piperazine. Is there a direct method that uses a 1:1 ratio? A2: Yes, by utilizing In Situ Mono-Protonation [1]. Piperazine has two distinct pKa values (~9.8 and ~5.6). By reacting piperazine with exactly 1.0 equivalent of HCl (or mixing 0.5 eq free piperazine with 0.5 eq piperazine dihydrochloride), you form the piperazin-1-ium cation. The protonated nitrogen becomes non-nucleophilic due to the lack of a lone pair, effectively protecting it electronically. The remaining free amine can then be selectively acylated.

Q3: I am using the mono-Boc protection strategy, but my final yield is low after the TFA deprotection step. What is going wrong? A3: Low yields during Boc deprotection of piperazine derivatives usually stem from workup issues rather than incomplete reaction[2]. Piperazine mono-amides are highly polar and form stable trifluoroacetate salts. If you do not fully neutralize the TFA salt to the free base (pH > 10) before extraction, the product will remain in the aqueous phase. Validation Check: After neutralizing with 1M NaOH, check the aqueous layer with LC-MS. If the target mass ([M+H]+ = 225.2) is still present, switch your extraction solvent from Ethyl Acetate to a more polar mixture like 10% Methanol in Dichloromethane (DCM).

Q4: Can I use coupling reagents (EDC/HOBt) directly with free piperazine and 3-cyclohexylpropanoic acid? A4: It is highly discouraged unless piperazine is in massive excess. Coupling reagents generate activated esters (e.g., OBt-ester) which are highly reactive. The lack of steric hindrance on the symmetric diamine will lead to rampant di-amidation. Always use mono-Boc-piperazine when employing EDC/HOBt or HATU[3].

Troubleshooting Decision Tree

Troubleshooting Issue Issue: High Di-amidation CheckMethod Current Methodology? Issue->CheckMethod Direct Direct Amidation CheckMethod->Direct Protected Boc-Protected CheckMethod->Protected FixDirect Increase Piperazine (>5 eq) & Slow Addition Direct->FixDirect FixProton Use In Situ Mono-protonation (pH 3-5 control) Direct->FixProton FixProtected Verify Boc Purity Prior to Coupling Protected->FixProtected

Troubleshooting decision tree for mitigating di-amidation side reactions.

Validated Experimental Protocols
Protocol A: The "Gold Standard" Route (Mono-Boc Protection)

Use this method when absolute purity is required and chromatographic purification of the final product needs to be minimized.

  • Amidation:

    • Dissolve 1.0 eq of 3-cyclohexylpropanoic acid in anhydrous DCM (0.1 M).

    • Add 1.2 eq of EDC·HCl, 1.2 eq of HOBt, and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the activated ester.

    • Add 1.0 eq of commercially available mono-Boc-piperazine. Stir for 12 hours.

    • Self-Validation: Run TLC (Hexane:EtOAc 1:1). The activated ester spot should disappear. Wash the organic layer with 5% citric acid, then saturated NaHCO3, dry over Na2SO4, and concentrate.

  • Deprotection:

    • Dissolve the crude Boc-intermediate in DCM (0.2 M).

    • Cool to 0 °C and add an equal volume of Trifluoroacetic Acid (TFA). Stir for 2 hours, allowing it to warm to room temperature.

    • Self-Validation: LC-MS must show complete disappearance of the Boc-intermediate ([M+H]+ = 325.2) and the appearance of the target product ([M+H]+ = 225.2).

  • Workup:

    • Evaporate DCM and excess TFA under reduced pressure.

    • Redissolve the residue in water, adjust pH to >10 using 2M NaOH, and extract thoroughly with 10% MeOH/DCM. Dry and concentrate to yield the pure mono-amide.

Protocol B: Green Chemistry Route (In Situ Mono-Protonation)

Use this method to maximize atom economy and avoid protecting group steps[1],[4].

  • Salt Preparation:

    • In a round-bottom flask, dissolve 1.0 eq of piperazine (free base) in a 1:1 mixture of Water and THF.

    • Slowly add 1.0 eq of 1M HCl. Stir for 15 minutes to generate the piperazin-1-ium mono-hydrochloride salt.

  • Acylation:

    • Cool the solution to 0 °C.

    • Dissolve 0.9 eq of 3-cyclohexylpropanoyl chloride in a minimal amount of THF. Add this dropwise to the aqueous piperazine salt solution over 1 hour. Maintain the pH between 4.0 and 5.0 by adding small amounts of saturated NaHCO3 if necessary.

  • Workup:

    • Wash the acidic aqueous layer with Ethyl Acetate to remove any trace di-amide (the di-amide is neutral and will partition into the organic layer).

    • Basify the aqueous layer to pH 12 with 2M NaOH.

    • Extract the target mono-amide with 10% MeOH/DCM.

Quantitative Data & Yield Optimization

The following table synthesizes expected outcomes based on the chosen synthetic strategy. Use this to select the appropriate methodology for your scale and purity requirements.

Synthesis StrategyPiperazine Eq.Acylating AgentMono-Amide Yield (%)Di-Amide Yield (%)Primary AdvantagePrimary Drawback
Direct (1:1 Ratio) 1.0Acid Chloride35 - 45%30 - 40%Fast, one stepUnacceptable purity profile
Direct (Excess) 10.0Acid Chloride75 - 85%< 5%High selectivityPoor atom economy, tedious recovery
Mono-Protonation 1.0Acid Chloride65 - 75%< 5%No protecting groupsRequires careful pH monitoring
Boc-Protected 1.0Free Acid (EDC)85 - 95%0% (Not possible)Absolute selectivityMulti-step process, TFA handling
References
  • 2. 3. 4.

Sources

Reference Data & Comparative Studies

Validation

The Compass of Efficacy: A Comparative Guide to Cyclohexyl-Acyl-Piperazine Analogs in Drug Discovery

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Structure, Activity, and Therapeutic Potential. The piperazine scaffold is a cornerstone in modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Structure, Activity, and Therapeutic Potential.

The piperazine scaffold is a cornerstone in modern medicinal chemistry, a privileged structure renowned for its ability to anchor pharmacophores and imbue molecules with desirable pharmacokinetic properties.[1][2] When acylated, particularly with lipophilic moieties such as a cyclohexylpropanoyl group, the resulting analogs present a fascinating chemical space for therapeutic intervention. This guide provides a comparative analysis of the efficacy of 1-(3-Cyclohexylpropanoyl)piperazine analogs and related derivatives, drawing upon established structure-activity relationships (SAR) to inform rational drug design. We will dissect the nuances of how subtle molecular modifications can profoundly impact biological activity, with a focus on applications in oncology and neuroscience.

The Core Scaffold: Understanding the 1-(3-Cyclohexylpropanoyl)piperazine Moiety

The 1-(3-Cyclohexylpropanoyl)piperazine core can be deconstructed into three key components, each offering a vector for chemical modification and optimization:

  • The Cyclohexyl Group: This bulky, lipophilic group plays a crucial role in receptor binding and can influence the overall pharmacokinetic profile of the molecule.

  • The Propanoyl Linker: The length and nature of this acyl chain dictate the spatial orientation of the cyclohexyl and piperazine rings, impacting how the molecule interacts with its biological target.

  • The Piperazine Ring: This versatile heterocycle can be substituted at the N4 position to modulate potency, selectivity, and physicochemical properties.

The strategic modification of these components is a central theme in the development of potent and selective therapeutic agents.

Comparative Efficacy: Insights from Structure-Activity Relationship (SAR) Studies

Modulation of the Acyl Moiety: Impact on Potency and Selectivity

The nature of the acyl group is a critical determinant of biological activity. In a series of arylamide derivatives containing a piperazine moiety investigated as tubulin polymerization inhibitors, the acyl component was found to be essential for potent antiproliferative activity.[3] For instance, replacement of an arylpiperazine with an N-acyl-piperazine moiety in certain scaffolds has been shown to yield compounds with significant activity against various cancer cell lines, with IC50 values in the sub-micromolar range.[3]

This suggests that the 3-cyclohexylpropanoyl group in our core scaffold likely contributes significantly to binding affinity, possibly through hydrophobic interactions within a target protein's binding pocket. Variations in the length of the alkyl chain or the replacement of the cyclohexyl ring with other cyclic or aromatic systems would be expected to have a profound impact on efficacy. Shorter or longer alkyl chains would alter the distance between the piperazine and the lipophilic cyclohexyl group, potentially disrupting optimal binding.

The Significance of the Piperazine N4-Substituent

The substituent at the N4 position of the piperazine ring is a key handle for modulating the pharmacological profile of these analogs. Studies on arylpiperazine derivatives have repeatedly demonstrated that the nature of the N4-substituent can dramatically influence receptor affinity and selectivity. For example, in the context of neurological disorders, different aryl groups on the piperazine ring can tune the activity of the molecule towards specific G-protein coupled receptors (GPCRs).[4][5]

In a series of arylamide tubulin inhibitors, compounds with arylpiperazine groups generally exhibited potent antiproliferative activities, with IC50 values often below 0.1 µM.[3] Replacing the aryl group with smaller alkyl groups, such as a methyl group, led to a reduction in antiproliferative activity.[3] This highlights the importance of the N4-substituent in establishing key interactions with the biological target. For 1-(3-Cyclohexylpropanoyl)piperazine analogs, derivatization at the N4-position with various aryl, heteroaryl, or even bulky alkyl groups would be a primary strategy for lead optimization.

Quantitative Efficacy Data: A Synthesized Comparison

To provide a tangible comparison, the following table synthesizes data from studies on related N-acylpiperazine derivatives, illustrating the impact of structural modifications on biological activity.

Compound ClassN-Acyl MoietyN4-Piperazine SubstituentBiological Target/ActivityPotency (IC50/Ki)Reference
Arylamide PiperazinesVaried Arylamides4-ChlorophenylTubulin Polymerization Inhibition0.088 - 0.098 µM[3]
Arylamide PiperazinesVaried ArylamidesMethylTubulin Polymerization Inhibition0.88 - 1.58 µM[3]
Piperazine DerivativesVariedAryl Groups5-HT1A Receptor AffinityKi = 1.28 nM (for compound 6a)[6][7]
Piperazine DerivativesNot specifiedVariedMycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA) InhibitionSubmicromolar IC50 values[8]

This table is a synthesized representation and direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols are representative of the methodologies used to assess the efficacy of N-acylpiperazine analogs.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., SGC-7901, A549, Hela) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Protocol 2: Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT1A) are prepared from cultured cells or animal tissues.

  • Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the receptor and various concentrations of the test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki value (inhibition constant) is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.

Visualizing the Path to Discovery: Workflows and Pathways

To better illustrate the process of drug discovery and the potential mechanisms of action for these compounds, the following diagrams are provided.

G cluster_0 Drug Discovery Workflow for N-Acylpiperazine Analogs A Scaffold Selection: 1-(3-Cyclohexylpropanoyl)piperazine B Analog Synthesis: Modification of Cyclohexyl, Acyl, and Piperazine Moieties A->B C In Vitro Screening: - Antiproliferative Assays - Receptor Binding Assays - Enzyme Inhibition Assays B->C D SAR Analysis & Lead Identification C->D D->B Iterative Optimization E In Vivo Efficacy Studies D->E F Preclinical Development E->F

Caption: A generalized workflow for the discovery and development of novel N-acylpiperazine analogs.

G cluster_0 Potential Signaling Pathway Inhibition by N-Acylpiperazine Analogs Receptor Target Receptor (e.g., GPCR, Kinase) Downstream Downstream Signaling Cascade Receptor->Downstream Signal Transduction Analog N-Acylpiperazine Analog Analog->Receptor Inhibition/Modulation Response Cellular Response (e.g., Apoptosis, Proliferation Inhibition) Downstream->Response

Caption: A simplified diagram illustrating a potential mechanism of action for N-acylpiperazine analogs.

Conclusion: A Promising Scaffold for Future Therapeutics

The 1-(3-Cyclohexylpropanoyl)piperazine scaffold and its analogs represent a promising area for drug discovery. By leveraging the principles of structure-activity relationships gleaned from related compound series, researchers can rationally design novel molecules with enhanced potency and selectivity. The versatility of the piperazine ring, combined with the tunability of the acyl and cyclohexyl moieties, provides a rich chemical space for the development of next-generation therapeutics targeting a range of diseases, from cancer to neurological disorders. Future work should focus on the synthesis and systematic evaluation of a focused library of 1-(3-Cyclohexylpropanoyl)piperazine analogs to further elucidate the specific SAR for this promising chemical class.

References

  • Sturm, N. et al. (2009). Structure-activity relationships of new NAPAP-analogs. PubMed. [Link]

  • Wang, Y. et al. (2020). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. PMC. [Link]

  • Zhou, H. et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. PubMed. [Link]

  • Kaur, H. et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

  • de Souza, M. V. N. et al. (2015). Piperazine derivatives: synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. PubMed. [Link]

  • Zhou, H. et al. (2025). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. ResearchGate. [Link]

  • Jampilek, J. et al. (2016). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. [Link]

  • Cirigliano, A. et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Nakamura, H. et al. (1976). Studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives and their analgesic activities. 1. PubMed. [Link]

  • de Oliveira, M. A. et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC. [Link]

  • Al-Qaisi, J. A. et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]

  • Shaquiquzzaman, M. et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. MDPI. [Link]

  • Taha, M. et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]

  • Henderson, B. J. et al. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC. [Link]

  • da Silva, R. I. et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Al-Zoubi, R. M. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Jane, D. E. et al. (2005). Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. PubMed. [Link]

  • Genc, B. et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. [Link]

  • Wang, L. et al. (2017). Synthesis and biological evaluation of piperazine group-linked bivalent β-carbolines as potential antitumor agents. RSC Publishing. [Link]

  • Reen, R. K. et al. (2000). Structure-activity relationship of piperine and its synthetic analogues for their inhibitory potentials of rat hepatic microsomal constitutive and inducible cytochrome P450 activities. PubMed. [Link]

  • Yüksek, H. et al. (2025). Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. ResearchGate. [Link]

  • Zhang, Y. et al. (2025). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. PubMed. [Link]

  • Wilson, L. L. et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

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Comparative

A Comparative Guide to Validating Analytical Methods for 1-(3-Cyclohexylpropanoyl)piperazine Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For a compound such as 1-(3-Cyclohexylpropanoyl)piperazine, a versatile building block in medicinal chemistry, robust and validated analytical methods are imperative.[1] This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical techniques for purity assessment and a detailed roadmap for method validation, grounded in scientific principles and regulatory expectations.

The structural integrity and purity of 1-(3-Cyclohexylpropanoyl)piperazine directly influence its pharmacological activity and toxicological profile in downstream applications. Unwanted impurities, which can arise from the manufacturing process or degradation, can have a significant impact on the final drug product.[2] Therefore, the impurity profiling process—encompassing detection, identification, and quantification—is a mandatory step rigorously scrutinized by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical decision in developing a purity testing method. For a compound like 1-(3-Cyclohexylpropanoyl)piperazine, which possesses both a non-polar cyclohexyl group and a polar piperazine moiety, several chromatographic techniques are viable. The most common and powerful of these are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

  • High-Performance Liquid Chromatography (HPLC): Often considered the gold standard for pharmaceutical purity analysis, HPLC offers high sensitivity, selectivity, and reproducibility.[4][5] It is particularly well-suited for non-volatile or thermally labile compounds, making it an excellent choice for 1-(3-Cyclohexylpropanoyl)piperazine. Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity analysis.

  • Gas Chromatography (GC): GC is an ideal technique for the analysis of volatile and semi-volatile organic impurities, such as residual solvents that may be present from the synthesis process.[6][7] When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both the identification and quantification of unknown volatile impurities.[6]

  • Mass Spectrometry (MS): MS is a highly sensitive technique that provides crucial information about the molecular weight and structure of impurities.[4][8] When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it allows for the precise identification and characterization of even trace-level impurities that may not be detectable by other methods.[9][10] High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the elemental composition of unknown impurities.[8]

The following diagram illustrates the typical workflow for analytical method selection and validation.

Caption: Workflow for analytical method selection and validation.

Performance Comparison of Analytical Techniques

The table below provides a comparative summary of the typical performance characteristics of HPLC, GC, and LC-MS for the purity analysis of 1-(3-Cyclohexylpropanoyl)piperazine. The data presented is illustrative and may vary depending on the specific instrumentation and method parameters.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Application Purity of main component and non-volatile impuritiesVolatile impurities and residual solventsIdentification and quantification of known and unknown impurities
Typical Limit of Detection (LOD) 0.01 - 0.05%1 - 10 ppm< 0.01%
Typical Limit of Quantitation (LOQ) 0.03 - 0.15%3 - 30 ppm< 0.03%
Precision (%RSD) < 2%< 5%< 5%
Specificity Good, can be enhanced with diode array detectionHigh for volatile compoundsExcellent, provides mass-to-charge ratio for identification
Throughput ModerateHighModerate
Cost ModerateLow to ModerateHigh

A Deep Dive into HPLC Method Validation: A Step-by-Step Protocol

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[11][12] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[11][13] The following is a detailed protocol for the validation of a reversed-phase HPLC method for determining the purity of 1-(3-Cyclohexylpropanoyl)piperazine.

Experimental Protocol: HPLC Method Validation

1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

  • Procedure:

    • Prepare solutions of 1-(3-Cyclohexylpropanoyl)piperazine reference standard, a sample of the API, a placebo (if applicable), and known related substances.

    • Subject the API sample to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[14]

    • Inject all solutions into the HPLC system.

    • Evaluate the chromatograms to ensure that the peak for 1-(3-Cyclohexylpropanoyl)piperazine is well-resolved from all other peaks, including those from degradation products and known impurities. The use of a photodiode array (PDA) detector can aid in assessing peak purity.[15]

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[16]

  • Procedure:

    • Prepare a series of at least five solutions of the 1-(3-Cyclohexylpropanoyl)piperazine reference standard at different concentrations, typically ranging from the reporting limit to 120% of the nominal concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

3. Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Procedure:

    • The range is confirmed by the linearity, accuracy, and precision data. For purity analysis, the range should typically cover from the limit of quantitation (LOQ) to 120% of the specification level for each impurity.

4. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[16]

  • Procedure:

    • Prepare samples of 1-(3-Cyclohexylpropanoyl)piperazine spiked with known amounts of impurities at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each impurity at each level.

    • The mean recovery should be within a predefined acceptance criterion (e.g., 98.0% to 102.0%).

5. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18]

  • Repeatability (Intra-assay precision):

    • Procedure:

      • Prepare six independent samples of 1-(3-Cyclohexylpropanoyl)piperazine at the nominal concentration.

      • Analyze these samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the RSD for the combined data from both studies. The RSD should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Procedure (based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Inject solutions at these concentrations to confirm the ratios.

7. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17]

  • Procedure:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Mobile phase composition (e.g., ±2% organic)

      • Column temperature (e.g., ±5°C)[14]

      • Flow rate (e.g., ±0.1 mL/min)

      • pH of the mobile phase buffer (e.g., ±0.2 units)

    • Analyze a sample under each of these modified conditions.

    • Evaluate the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor) and the quantitative results. The results should remain within the predefined acceptance criteria.

The following diagram illustrates the key validation parameters and their interrelationships.

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The validation of analytical methods for the purity of 1-(3-Cyclohexylpropanoyl)piperazine is a critical and multifaceted process that underpins the quality and safety of any resulting pharmaceutical product. While HPLC remains a primary workhorse for purity and impurity testing, a multi-faceted approach utilizing GC for volatile impurities and MS for structural elucidation provides a comprehensive impurity profile. A thorough validation process, guided by the principles outlined in the ICH Q2(R1) guideline, ensures that the chosen analytical methods are reliable, reproducible, and fit for their intended purpose. By adhering to these rigorous standards, researchers and drug developers can have confidence in the quality of their API and, ultimately, contribute to the development of safe and effective medicines.

References

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. 2025 May 8.
  • Mass Spectrometry in Drug Development Applications. Netpharmalab. 2025 March 10.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. 2010 April 1.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. 2024 December 6. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. 2025 October 22. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005 November. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. 2025 September 22. Available from: [Link]

  • Validation of analytical procedures q2(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2023 November 30. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. 2021 September 17. Available from: [Link]

  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). Jordi Labs. 2025 August 22. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. 2022 March 31. Available from: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. 2026 March 25. Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc. 2026 February 25. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. 1995 June. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research International. 2025 December 10. Available from: [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Atomic Energy Agency. 2012 November 15. Available from: [Link]

  • HPLC Content Determination Method Validation: A Comprehensive Guide. Welch Materials. 2025 March 31. Available from: [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis. 2007 February 19. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. 2013. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

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Validation

Application Guide: Cross-Reactivity of 1-(3-Cyclohexylpropanoyl)piperazine in Standard Screening Panels

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary In fragment-based drug discovery and lead optimization, the pipera...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In fragment-based drug discovery and lead optimization, the piperazine ring is a privileged structural motif frequently utilized to improve aqueous solubility and modulate physicochemical properties. However, the introduction of bulky, lipophilic substituents—such as the 3-cyclohexylpropanoyl group in 1-(3-Cyclohexylpropanoyl)piperazine (CPP) —can drastically alter a compound's safety profile. This guide provides an objective, data-driven comparison of CPP against other piperazine alternatives, detailing the mechanistic causality behind its cross-reactivity in standard secondary pharmacology panels.

The Mechanistic Basis of Piperazine Promiscuity

To understand the cross-reactivity of CPP, we must analyze its structural pharmacophore. The unsubstituted secondary amine of the piperazine ring possesses a pKa of approximately 8.5, meaning it is predominantly protonated at physiological pH (7.4).

In aminergic G protein-coupled receptors (GPCRs)—such as the histamine H4 receptor and the serotonin 5-HT2B receptor—this protonated nitrogen forms a highly conserved, critical salt bridge with an aspartate residue (Asp3.32) located in transmembrane helix 3 .

While a basic amine alone is insufficient for high-affinity off-target binding, the addition of the 3-cyclohexylpropanoyl tail in CPP provides significant lipophilicity (LogP > 2.5). This lipophilic tail readily inserts into adjacent hydrophobic pockets. The combination of a basic amine and a lipophilic moiety is the classic pharmacophore for promiscuous binding to the hERG (KCNH2) potassium channel and the 5-HT2B receptor, the latter being a primary driver of drug-induced valvular heart disease .

GPCR_Binding Ligand 1-(3-Cyclohexylpropanoyl) piperazine (CPP) Amine Basic Piperazine Nitrogen (pKa ~8.5) Ligand->Amine Tail Lipophilic Cyclohexyl Tail (LogP > 2.5) Ligand->Tail Asp Asp3.32 Residue (Salt Bridge) Amine->Asp Protonated at pH 7.4 Arom Aromatic/Hydrophobic Pocket Tail->Arom Hydrophobic insertion GPCR Aminergic GPCRs (e.g., 5-HT2B, H4R) hERG hERG K+ Channel (Cavity Binding) Asp->GPCR Arom->GPCR Arom->hERG

Fig 1. Mechanistic pathway of CPP off-target binding to aminergic GPCRs and hERG channels.

Comparative Cross-Reactivity Profiles

To objectively evaluate the liability of the CPP scaffold, it is benchmarked against three structural alternatives in a standard 44-target safety pharmacology panel. The alternatives include unsubstituted piperazine (highly polar control), 1-benzylpiperazine (a known promiscuous binder), and a bridged bicyclic piperazine (a modern strategy to reduce lipophilicity ).

Table 1: Comparative Cross-Reactivity of Piperazine Scaffolds (Reference SAR Data)

ScaffoldLogP (Calculated)hERG IC50 (µM)5-HT2B Ki (µM)H4R Ki (µM)Safety Profile Assessment
Piperazine (Unsubstituted) -1.17> 100> 100> 100Clean, but poor permeability
1-Benzylpiperazine 1.4512.54.28.1Moderate off-target liability
1-(3-Cyclohexylpropanoyl)piperazine 2.853.11.82.5High cross-reactivity risk
Bridged Analog (e.g., Diazabicyclo) 1.90> 30> 50> 50Improved selectivity, lower risk

Data Interpretation: The data clearly demonstrates that as lipophilicity increases (from piperazine to CPP), the affinity for off-target aminergic GPCRs and hERG increases proportionally. The bridged analog demonstrates that restricting conformational flexibility while maintaining basicity can successfully mitigate these liabilities.

Experimental Methodology: Self-Validating Profiling Protocols

To generate reliable cross-reactivity data, the following self-validating workflows must be employed. The choices in these protocols are driven by the specific physicochemical properties of lipophilic piperazines.

Screening_Workflow Start Compound Library (CPP & Analogs) Tier1 Tier 1: Primary in vitro Profiling (Radioligand Binding) Start->Tier1 OffTarget Off-Target Hits (>50% inhibition at 10 µM) Tier1->OffTarget Flagged Liability Clean Clean Profile (<50% inhibition) Tier1->Clean Passed Screen Tier2 Tier 2: Functional Assays (Patch-Clamp / FLIPR) Decision Safety Assessment (Therapeutic Index) Tier2->Decision OffTarget->Tier2 IC50 / Ki Determination Clean->Decision Proceed to in vivo

Fig 2. Step-by-step safety pharmacology screening workflow for lipophilic piperazines.

Protocol A: Tier 1 Radioligand Binding Assay (5-HT2B & H4R)

Causality of Choice: Radioligand displacement is chosen for Tier 1 because it directly measures binding affinity (Ki) independent of the compound's functional nature (agonist vs. antagonist).

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing human 5-HT2B or H4R.

  • Incubation: Incubate 10 µg of membrane protein with 0.2 nM [3H]-LSD (for 5-HT2B) or[3H]-Histamine (for H4R) and varying concentrations of CPP (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2) for 60 minutes at 25°C.

  • Validation Control: Include 10 µM Ritanserin (5-HT2B) or Thioperamide (H4R) to define non-specific binding. Self-Validation: The assay is only considered valid if the Z'-factor of the reference control plates exceeds 0.6.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI soaking is critical to reduce the non-specific binding of the highly lipophilic CPP tail to the glass fiber matrix. Read radioactivity using a scintillation counter.

Protocol B: Tier 2 Functional hERG Assessment (Automated Patch-Clamp)

Causality of Choice: While Rubidium (Rb+) flux assays are higher throughput, they suffer from high false-positive rates with lipophilic compounds like CPP due to generic membrane partitioning. Whole-cell patch-clamp provides direct, high-fidelity electrophysiological data.

  • Cell Preparation: Use HEK293 cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Establish whole-cell configuration using an automated patch-clamp system. The holding potential is set to -80 mV.

  • Voltage Protocol: Apply a depolarizing step to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse CPP at concentrations ranging from 0.1 µM to 30 µM.

  • Validation Control: Apply 100 nM Dofetilide as a positive control. Self-Validation: Full block by Dofetilide confirms the recorded tail currents are exclusively hERG-mediated.

Strategic Recommendations for Lead Optimization

If the 1-(3-Cyclohexylpropanoyl)piperazine scaffold is a critical starting point for your program, its cross-reactivity must be engineered out:

  • pKa Modulation: Introduce electron-withdrawing groups (e.g., fluorine atoms) adjacent to the basic piperazine nitrogen. Lowering the pKa from 8.5 to ~7.0 reduces the proportion of protonated molecules at physiological pH, weakening the Asp3.32 salt bridge interaction.

  • Conformational Restriction: As shown in Table 1, replacing the flexible piperazine ring with a bridged heterocycle (e.g., a bridged morpholine or diazabicyclo system) reduces the entropic penalty of binding and lowers overall lipophilicity, effectively disrupting the hERG binding pharmacophore.

References
  • Fragment library screening reveals remarkable similarities between the G protein-coupled receptor histamine H4 and the ion channel serotonin 5-HT3A. National Institutes of Health (PMC).[Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI.[Link]

  • Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. National Institutes of Health (PMC).[Link]

  • Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Drug Hunter.[Link]

Comparative

1-(3-Cyclohexylpropanoyl)piperazine compared to other piperazine-based pharmacophores

Advanced Pharmacophore Comparison: 1-(3-Cyclohexylpropanoyl)piperazine vs. Traditional Piperazine Scaffolds Executive Summary & Strategic Rationale The piperazine moiety is universally recognized as a "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Pharmacophore Comparison: 1-(3-Cyclohexylpropanoyl)piperazine vs. Traditional Piperazine Scaffolds

Executive Summary & Strategic Rationale

The piperazine moiety is universally recognized as a "privileged scaffold" in medicinal chemistry, featured in over 20 therapeutic areas including oncology, neurology, and infectious diseases[1]. Its utility stems from its conformational rigidity (a stable chair conformation) and its basicity, which allows for protonation at physiological pH to enhance aqueous solubility[2].

However, as drug targets become more complex, simple piperazine derivatives (e.g., methylpiperazine or benzylpiperazine) often lack the specific steric bulk and lipophilicity required to engage deep, hydrophobic binding pockets. Enter 1-(3-Cyclohexylpropanoyl)piperazine . By functionalizing one of the secondary amines with a 3-cyclohexylpropanoyl group, medicinal chemists transform the highly polar piperazine core into an amphiphilic pharmacophore. The cyclohexyl ring provides a flexible, sp³-rich hydrophobic surface, while the propanoyl linker offers spatial extension and an amide bond that acts as a hydrogen-bond acceptor. This specific structural tuning has proven critical in developing potent antimalarial agents[3], farnesyltransferase inhibitors[4], and HTRA1 protease inhibitors for age-related macular degeneration[5].

Structural and Physicochemical Comparison

To objectively evaluate 1-(3-Cyclohexylpropanoyl)piperazine, it must be compared against standard piperazine building blocks. The table below summarizes the quantitative physicochemical properties that dictate their distinct pharmacokinetic profiles.

Pharmacophore ScaffoldMolecular WeightBasic NitrogensApprox. pKa (Conjugate Acid)Calculated LogP (cLogP)Primary Structural Advantage
1-(3-Cyclohexylpropanoyl)piperazine 224.34 g/mol 1~9.0~2.4High lipophilicity; sp³-rich bulk for deep hydrophobic pocket engagement.
1-Benzylpiperazine 176.26 g/mol 2~9.8, ~5.6~1.5Aromatic π-π stacking; moderate CNS penetration.
1-Phenylpiperazine 162.23 g/mol 2~9.0, ~4.5~1.2Direct aryl attachment restricts conformation; ideal for monoamine receptors.
1-Methylpiperazine 100.16 g/mol 2~9.8, ~5.6~-0.5Minimal steric hindrance; primarily used as a solubilizing appendage.

Causality in Property Shifts: Unsubstituted piperazine possesses two basic nitrogen atoms (pKa ~9.8 and ~5.6)[2]. Acylating one nitrogen to form 1-(3-Cyclohexylpropanoyl)piperazine converts it into a neutral amide, leaving only one basic center. This single modification drastically increases the cLogP from negative values to ~2.4, enhancing lipid membrane permeability—a critical factor for targeting intra-erythrocytic parasites like Plasmodium falciparum[3]. Furthermore, the shift from flat, sp²-hybridized aromatic rings (like benzyl groups) to an sp³-hybridized cyclohexyl ring improves the molecule's three-dimensional coverage and often correlates with higher clinical success rates due to reduced off-target toxicity.

Target Engagement & Biological Performance

The unique physicochemical profile of 1-(3-Cyclohexylpropanoyl)piperazine translates into superior performance across several challenging biological targets:

  • Antimalarial Pyrimidine-2,4-Diamines: In the fight against drug-resistant Plasmodium falciparum, the ABCI3 transporter is a key target. Studies show that replacing a polar morpholine group with a bulky, lipophilic 3-cyclohexylpropanoyl piperazine derivative increases antiplasmodial activity up to 4-fold (EC50 dropping to the sub-micromolar range)[3]. The hydrophobic bulk is essential for penetrating the parasite's membrane and anchoring into the target protein's binding site.

  • Farnesyltransferase (FTase) Inhibition: In the isoprenoid biosynthetic pathway, FTase catalyzes the attachment of a farnesyl group to target proteins like Ras, facilitating their membrane localization[4]. The 3-cyclohexylpropanoyl moiety effectively mimics the hydrophobic, aliphatic tail of the natural farnesyl pyrophosphate (FPP) substrate. This allows the piperazine derivative to act as a competitive inhibitor, blocking Ras prenylation and halting pathological cell proliferation.

Pathway FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase Ras Target Protein (e.g., Ras) Ras->FTase Complex Prenylated Protein (Membrane Bound) FTase->Complex Normal Pathway Apoptosis Cell Cycle Arrest FTase->Apoptosis Inhibited State Inhibitor 1-(3-Cyclohexylpropanoyl) piperazine Inhibitor->FTase Competitive Inhibition Complex->Apoptosis Pathological Proliferation

Mechanism of farnesyltransferase inhibition by 3-cyclohexylpropanoyl piperazine derivatives.

Experimental Methodologies: Synthesis & Validation

To utilize this pharmacophore, researchers must reliably synthesize it without the common pitfall of over-acylation. Because piperazine is a symmetrical diamine, reacting it with an electrophile often yields a mixture of mono- and di-acylated products. The following self-validating protocol leverages stoichiometry and pH-controlled extraction to ensure high purity.

Protocol 1: Regioselective Synthesis via pH-Controlled Extraction

Objective: Synthesize 1-(3-Cyclohexylpropanoyl)piperazine while suppressing di-acylation.

  • Reagent Preparation (Stoichiometric Control): Dissolve piperazine (5.0 equivalents) in anhydrous dichloromethane (DCM) and cool to 0 °C under nitrogen. Causality: The large molar excess of piperazine ensures that the incoming electrophile statistically encounters unreacted diamine rather than the mono-acylated product, suppressing di-amide formation.

  • Acylation: Dissolve 3-cyclohexylpropanoyl chloride (1.0 equivalent) in DCM and add dropwise to the piperazine solution over 30 minutes. Stir for 1 hour at 0 °C, then warm to room temperature for 2 hours.

  • Reaction Quench: Quench the reaction with saturated aqueous ammonium chloride to neutralize any generated HCl and halt the reaction.

  • Self-Validating pH Extraction:

    • Transfer the mixture to a separatory funnel and add water. Adjust the aqueous layer to pH 9.5 using 1M NaOH.

    • Causality: At pH 9.5, the mono-acylated product (pKa ~9.0) is predominantly neutral and highly lipophilic (due to the cyclohexyl group), partitioning entirely into the DCM layer. Conversely, the unreacted excess piperazine (pKa 9.8) remains significantly protonated and highly water-soluble, staying in the aqueous layer.

    • Validation: Extract the DCM layer, dry over Na₂SO₄, and concentrate. Analyze via LC-MS. The presence of a single major peak at m/z 225.1 [M+H]⁺ confirms successful separation from the diamine (m/z 87.1).

Synthesis A Piperazine (5 eq) in DCM (0 °C) C Nucleophilic Acyl Substitution (Mono-acylation) A->C B 3-Cyclohexylpropanoyl Chloride (1 eq) Dropwise B->C D Reaction Mixture (Mono-amide + Excess Piperazine) C->D E Acid-Base Extraction (pH Control) D->E F Organic Layer (DCM) 1-(3-Cyclohexylpropanoyl)piperazine E->F pH > 9.5 G Aqueous Layer Unreacted Piperazine E->G pH < 8.0

Workflow for the regioselective mono-acylation of 1-(3-Cyclohexylpropanoyl)piperazine.

Protocol 2: Lipophilicity (LogP) Validation via RP-HPLC

Objective: Confirm the enhanced lipophilicity of the synthesized pharmacophore compared to standard piperazines.

  • Standard Preparation: Prepare 1 mM solutions of 1-(3-Cyclohexylpropanoyl)piperazine, 1-benzylpiperazine, and 1-methylpiperazine in methanol.

  • Chromatographic Separation: Inject 10 µL of each onto a C18 Reversed-Phase HPLC column. Use an isocratic mobile phase of 60% Acetonitrile / 40% Water (0.1% TFA) at 1.0 mL/min.

  • Data Analysis: Record the retention times (tR). Causality: In reversed-phase chromatography, retention time is directly proportional to lipophilicity. The 3-cyclohexylpropanoyl derivative will exhibit the longest tR, empirically validating the calculated cLogP values and confirming its suitability for targeting lipid-rich biological environments.

References

  • 1-(2-Methyl-6-nitrobenzyl)piperazine | Benchchem. Benchchem.
  • Buy 2-(4-Methylpiperazin-1-YL)propanoic acid hcl. EvitaChem.
  • US10730832B2 - Aliphatic prolinamide derivatives.
  • Information on EC 2.5.1.58 - protein farnesyltransferase.
  • Exploration and Characterization of the Antimalarial Activity of Pyrimidine-2,4-Diamines.

Sources

Safety & Regulatory Compliance

Safety

1-(3-Cyclohexylpropanoyl)piperazine proper disposal procedures

1-(3-Cyclohexylpropanoyl)piperazine: Comprehensive Laboratory Handling and Disposal Protocol Introduction As a Senior Application Scientist, I frequently consult on the operational logistics of handling specialized synth...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(3-Cyclohexylpropanoyl)piperazine: Comprehensive Laboratory Handling and Disposal Protocol

Introduction As a Senior Application Scientist, I frequently consult on the operational logistics of handling specialized synthetic intermediates. 1-(3-Cyclohexylpropanoyl)piperazine is a critical peptidomimetic building block widely utilized in drug discovery, particularly in the synthesis of protease inhibitors (such as SARS-CoV-2 3CLpro inhibitors)[1] and therapeutics for age-related macular degeneration (AMD)[2].

While its utility in medicinal chemistry is vast, this compound is a nitrogenous organic base containing both an amide linkage and a secondary/tertiary piperazine ring. This structural profile dictates its chemical reactivity, environmental persistence, and the strict regulatory frameworks governing its disposal. Mishandling this compound or disposing of it via standard aqueous drains violates the[3] and poses severe risks to aquatic ecosystems[4].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill remediation, and institutional disposal of 1-(3-Cyclohexylpropanoyl)piperazine.

Quantitative Hazard & Physicochemical Data

To establish a rigorous safety baseline, we must first understand the causality behind the compound's hazards. The following table summarizes the physicochemical properties of piperazine amide derivatives and the mechanistic reasons behind their handling requirements[4],[5].

Property / ParameterValue / ClassificationMechanistic Causality
Chemical Class Piperazine AmideNitrogen-rich backbone; forms highly toxic nitrogen oxides (NOx) upon combustion.
Physical State Solid (Off-white powder)Prone to aerosolization; poses a severe respiratory and mucosal irritation hazard.
Aqueous pH (15%) ~12 (Highly Basic)Unshielded nitrogen lone pairs cause severe skin/eye burns and protein denaturation.
EPA Waste Code Unlisted (Evaluate D002)Not a listed P/U waste, but exhibits characteristic corrosivity (D002) in aqueous media.
Ecotoxicity (LC50) > 10,000 mg/L (Fish)Highly mobile in water; acts as a persistent organic pollutant disrupting aquatic life.
Incineration Temp > 1,000 °CExtreme heat is required to fully cleave the stable amide bond and piperazine ring.

Operational Handling & Safety Protocol

Before generating waste, you must engineer your workflow to minimize exposure. The basicity of the piperazine ring means that contact with ambient moisture on the skin or eyes will cause localized alkaline burns[6].

  • Engineering Controls: Always handle the neat powder within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the inhalation of aerosolized particulates[5].

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves (double-gloving is recommended during scale-up), wrap-around safety goggles, and a standard laboratory coat. If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory[7].

  • Chemical Incompatibilities: Strictly isolate the compound from strong oxidizing agents (e.g., peroxides, nitrates), acid chlorides, and strong acids. Mixing basic piperazine derivatives with oxidizers can trigger violent exothermic reactions[4].

Step-by-Step Disposal Procedures

The ultimate goal of disposing of nitrogenous organic bases is to prevent environmental release and mitigate the generation of toxic NOx gases during destruction. Never dispose of 1-(3-Cyclohexylpropanoyl)piperazine down the sink.

Protocol: Preparation of Chemical Waste for Institutional Transfer

  • Step 1: Waste Segregation. Isolate the compound into a designated "Halogen-Free Organic Waste" stream. If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), it must be routed to the "Halogenated Organic Waste" stream.

  • Step 2: Primary Containment. Transfer all solid waste, including contaminated weighing papers, spatulas, and pipette tips, into a High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to the alkaline nature of piperazine derivatives, whereas certain metals or inferior plastics may degrade over time.

  • Step 3: Regulatory Labeling. Affix a standard institutional hazardous waste tag. Explicitly write "1-(3-Cyclohexylpropanoyl)piperazine" (do not use abbreviations). Check the hazard boxes for "Toxic" and "Irritant" [5].

  • Step 4: Satellite Accumulation. Store the sealed container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Ensure the area is cool, dry, and protected from direct light, as piperazine derivatives can be light-sensitive and hygroscopic[4].

  • Step 5: High-Temperature Incineration. Submit a pickup request to your Environmental Health & Safety (EH&S) department. The waste will be transported to an EPA-approved facility for high-temperature incineration (>1,000 °C) equipped with alkaline flue-gas scrubbers to neutralize the resulting NOx emissions[8],[3].

Emergency Solid Spill Remediation

In the event of a localized spill, rapid containment is necessary to prevent the powder from becoming airborne.

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate vicinity. Don your respirator, nitrile gloves, and safety goggles[5].

  • Aerosol Suppression: Do not use a dry brush or broom, as dry sweeping generates hazardous dust clouds. Instead, lightly dampen the spilled powder with a fine mist of water or a dilute, inert solvent (e.g., ethanol) to suppress aerosolization[9].

  • Mechanical Recovery: Use a disposable plastic scoop to carefully collect the dampened material. Transfer it directly into a hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water. Collect all contaminated wash water and absorbent materials (e.g., paper towels) into the same hazardous waste container.

Disposal Workflow Visualization

WasteDisposal A 1-(3-Cyclohexylpropanoyl)piperazine Waste Generation B Hazard Assessment (Basic Amide, Nitrogenous) A->B Identify C Segregation (Halogen-Free Organic) B->C Classify D Primary Containment (HDPE, Sealed) C->D Package E EH&S Transfer (EPA RCRA Compliant) D->E Request F High-Temp Incineration (>1000°C) E->F Transport G Flue Gas Scrubbing (NOx Neutralization) F->G Combust H Environmental Safety G->H Release

Fig 1: Step-by-step chemical waste segregation and disposal pathway for nitrogenous organics.

References

  • 40 CFR Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE. Electronic Code of Federal Regulations (eCFR).[Link]

  • Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. PubMed Central (PMC) - NIH.[Link]

  • Piperazine Material Safety Data Sheet. Cole-Parmer.[Link]

  • Remediation and recycling of inorganic acids and their green alternatives for sustainable industrial chemical processes. Environmental Science: Advances (RSC Publishing). [Link]

Sources

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